Lincomycin-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H34N2O6S |
|---|---|
Molecular Weight |
409.6 g/mol |
IUPAC Name |
(2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propyl-1-(trideuteriomethyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H34N2O6S/c1-5-6-10-7-11(20(3)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(26-16)27-4/h9-16,18,21-24H,5-8H2,1-4H3,(H,19,25)/t9-,10-,11+,12-,13+,14-,15-,16-,18-/m1/s1/i3D3 |
InChI Key |
OJMMVQQUTAEWLP-ZGOCCZIBSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C[C@@H](C[C@H]1C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@@H](C)O)CCC |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Lincomycin-d3 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Lincomycin-d3, a deuterated analog of the lincosamide antibiotic Lincomycin (B1675468). The inclusion of a stable isotope label makes this compound an invaluable tool for a variety of research applications, particularly as an internal standard in pharmacokinetic and metabolic studies. This document outlines the synthetic route starting from N-demethyllincomycin, details the analytical methods for its characterization, and presents the expected data in a clear and structured format.
Introduction to Lincomycin and the Role of this compound
Lincomycin is a naturally occurring antibiotic produced by the bacterium Streptomyces lincolnensis. It functions by inhibiting protein synthesis in susceptible bacteria, primarily Gram-positive organisms. In clinical and research settings, accurate quantification of lincomycin in biological matrices is crucial for determining its pharmacokinetic profile, monitoring therapeutic levels, and assessing its metabolic fate.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry. This compound is chemically identical to lincomycin but has a slightly higher mass due to the presence of three deuterium (B1214612) atoms. This mass difference allows it to be distinguished from the unlabeled analyte by a mass spectrometer, while its identical physicochemical properties ensure that it behaves similarly during sample preparation, chromatography, and ionization, thus correcting for any variations in these processes and leading to more accurate and precise quantification. The most common form of this compound features deuteration on the N-methyl group of the hygric acid moiety.
Synthesis of this compound
The most direct and efficient synthetic route to this compound is through the N-methylation of the precursor N-demethyllincomycin using a deuterated methylating agent. N-demethyllincomycin is a known metabolite and can be isolated from fermentation broths of S. lincolnensis or synthesized from lincomycin.
Experimental Protocol: N-Deuteromethylation of N-Demethyllincomycin
Materials:
-
N-demethyllincomycin hydrochloride
-
Iodomethane-d3 (B117434) (CD3I)
-
Potassium carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane/methanol (B129727) gradient)
Procedure:
-
Preparation: To a solution of N-demethyllincomycin hydrochloride in anhydrous DMF, add an excess of potassium carbonate to neutralize the hydrochloride salt and create a basic environment.
-
Reaction: Add iodomethane-d3 to the suspension. The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with water and brine. The organic layer is then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.
-
Salt Formation (Optional): For enhanced stability and solubility, the purified this compound free base can be converted to its hydrochloride salt by treatment with a solution of HCl in a suitable solvent like methanol or ether, followed by precipitation or lyophilization.
Synthetic Workflow
Caption: Synthetic workflow for this compound from N-demethyllincomycin.
Quantitative Data Summary
| Parameter | Expected Value | Notes |
| Reaction Yield | >80% | The yield can be optimized by adjusting reaction time and temperature. |
| Chemical Purity | >98% | Determined by High-Performance Liquid Chromatography (HPLC) with UV or MS detection. |
| Isotopic Purity | >99% | The percentage of molecules containing three deuterium atoms, determined by mass spectrometry. |
| Isotopic Enrichment | >98% | The percentage of deuterium at the specified N-methyl position. |
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and isotopic labeling of the synthesized this compound. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).
Experimental Protocols for Characterization
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., methanol-d4 (B120146) or chloroform-d).
-
¹H NMR Spectroscopy:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Parameters: Acquire a standard proton spectrum. The key indicator of successful deuteration is the significant reduction or complete absence of the N-methyl singlet signal, which appears around 2.2-2.3 ppm in unlabeled lincomycin.
-
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz or higher NMR spectrometer.
-
Parameters: Acquire a proton-decoupled carbon spectrum. The signal corresponding to the N-methyl carbon will be significantly attenuated or may appear as a multiplet due to C-D coupling, confirming the position of deuteration.
-
3.1.2. High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent for infusion or LC-MS analysis (e.g., acetonitrile/water with 0.1% formic acid).
-
Instrumentation: Utilize a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Method:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Analysis: Determine the accurate mass of the protonated molecular ion [M+H]⁺. The measured mass should be compared to the theoretical exact mass of this compound. The mass difference should be within a few parts per million (ppm). The isotopic distribution pattern will also confirm the incorporation of three deuterium atoms.
-
Characterization Workflow
Caption: Logical workflow for the characterization of synthesized this compound.
Summary of Characterization Data
| Technique | Parameter | Expected Result for this compound |
| ¹H NMR | Chemical Shift (δ) | Absence or significant reduction of the N-CH3 singlet peak around 2.2-2.3 ppm. Other proton signals should be consistent with the lincomycin structure. |
| ¹³C NMR | Chemical Shift (δ) | The N-CD3 carbon signal will be observed as a multiplet with a lower intensity compared to the N-CH3 signal in unlabeled lincomycin, confirming the site of deuteration. Other carbon signals will remain unchanged. |
| HRMS (ESI+) | Theoretical [M+H]⁺ | C18H32D3N2O6S⁺ = 410.2315 |
| Measured [M+H]⁺ | Should be within ± 5 ppm of the theoretical mass. | |
| Isotopic Distribution | The mass spectrum will show a characteristic isotopic pattern with the most abundant peak corresponding to the molecule containing three deuterium atoms, confirming high isotopic purity. |
Conclusion
The synthesis of this compound via N-deuteromethylation of N-demethyllincomycin provides an effective route to this essential internal standard for research and drug development. The detailed characterization using NMR and HRMS is critical to ensure the quality and reliability of the material for its intended use in quantitative bioanalytical assays. This guide provides the necessary theoretical and practical framework for the successful synthesis and characterization of this compound.
An In-depth Technical Guide to the Physicochemical Properties of Lincomycin-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Lincomycin-d3, a deuterated analog of the lincosamide antibiotic Lincomycin. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound, primarily as an internal standard in pharmacokinetic and bioanalytical studies.
Introduction
This compound is a stable isotope-labeled form of Lincomycin, an antibiotic produced by the bacterium Streptomyces lincolnensis. The incorporation of three deuterium (B1214612) atoms on the N-methyl group of the pyrrolidine (B122466) ring provides a distinct mass shift, making it an ideal internal standard for quantification of Lincomycin in biological matrices by mass spectrometry.[1] Its chemical behavior is virtually identical to that of unlabeled Lincomycin, ensuring it co-elutes during chromatographic separation and experiences similar matrix effects and ionization suppression or enhancement.[2]
Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized in the tables below. These properties are critical for understanding its behavior in various experimental settings, from sample preparation to analytical detection.
Table 1: General Properties of this compound
| Property | Value |
| Chemical Name | (2S,4R)-N-[(1R,2S)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propyl-1-(trideuteriomethyl)pyrrolidine-2-carboxamide[3] |
| Molecular Formula | C₁₈H₃₁D₃N₂O₆S[4] |
| Molecular Weight | 409.56 g/mol [3][4] |
| Appearance | White to Off-White Solid |
| CAS Number | 154-21-2 (unlabeled)[4] |
Table 2: Physicochemical Parameters of this compound
| Parameter | Value/Description |
| Melting Point | >50 °C (literature); similar to Lincomycin HCl (187-190 °C)[5] |
| pKa | Estimated to be ~7.6 - 7.8 (based on Lincomycin)[5] |
| Solubility | Freely soluble in water, methanol, and ethanol; Soluble in chloroform.[5] |
| Purity | ≥95%[4] |
Mechanism of Action
Lincomycin, and by extension this compound, exerts its antibiotic effect by inhibiting bacterial protein synthesis. This is achieved through binding to the 50S ribosomal subunit, which interferes with the peptidyl transferase reaction and prevents the elongation of the polypeptide chain.[5] This mechanism is fundamental to its bacteriostatic or bactericidal activity against susceptible bacteria.
References
Lincomycin-d3 as an Internal Standard: An Analytical Mechanism and Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Lincomycin-d3's function as an internal standard in quantitative analytical assays. It covers the biological mechanism of the parent compound, Lincomycin, and details the analytical "mechanism of action" that makes its deuterated analogue, this compound, an ideal tool for ensuring accuracy and precision in mass spectrometry-based methods.
The Biological Mechanism of Action: Lincomycin
Lincomycin is a lincosamide antibiotic derived from the bacterium Streptomyces lincolnensis.[1] Its primary therapeutic function is to inhibit bacterial protein synthesis. This is achieved by binding to the 23S ribosomal RNA (rRNA) of the 50S subunit in the bacterial ribosome.[2][3][4] This interaction interferes with the peptidyl transferase center, preventing the formation of peptide bonds and the elongation of the polypeptide chain, which ultimately leads to the cessation of bacterial growth.[4][5] Lincomycin is predominantly bacteriostatic and is effective against many Gram-positive bacteria.[3][6]
The Analytical Mechanism: this compound as an Internal Standard
In quantitative analysis, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an internal standard (IS) is crucial for achieving high accuracy and precision. An ideal IS is a compound that behaves identically to the analyte of interest during sample preparation, chromatography, and ionization, but is distinguishable by the detector.[7] this compound is a deuterium-labeled version of Lincomycin, making it a superior IS for this purpose.[8]
The "mechanism of action" for this compound as an IS relies on two core principles:
-
Physicochemical Equivalence : Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen.[9] Replacing three hydrogen atoms with deuterium atoms in the Lincomycin molecule (hence "-d3") results in a negligible change to its chemical properties. Therefore, this compound exhibits nearly identical:
-
Extraction Recovery : It is lost or recovered at the same rate as the analyte during sample cleanup and preparation.[7]
-
Chromatographic Retention Time : It co-elutes with the native Lincomycin from the LC column.[7][9]
-
Ionization Efficiency : It ionizes with the same efficiency in the mass spectrometer's source.[7]
-
-
Mass-to-Charge (m/z) Differentiation : While chemically similar, this compound has a molecular weight that is 3 Daltons higher than Lincomycin. This mass difference allows the mass spectrometer to easily distinguish between the analyte and the internal standard, enabling separate quantification of each.
By spiking a known quantity of this compound into every sample, any variability introduced during the analytical process (e.g., incomplete extraction, sample loss during transfer, or ion suppression from the sample matrix) affects both the analyte and the IS equally. The final concentration of the analyte is calculated based on the ratio of the analyte's signal to the IS's signal, effectively canceling out these sources of error.[9][10]
Experimental Protocols
The following is a representative protocol for the determination of Lincomycin in a biological matrix, synthesized from established methodologies.[11][12][13]
A. Sample Preparation (Solid-Phase Extraction)
-
Sample Pre-treatment : To 1 mL of the sample (e.g., milk, plasma), add a known concentration of this compound internal standard.
-
Buffering : Add 5 mL of a suitable buffer (e.g., 0.1 M Tris buffer, pH 10.5) and vortex thoroughly.[13]
-
SPE Column Conditioning : Condition an Oasis HLB SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of deionized water.
-
Loading : Load the pre-treated sample onto the SPE cartridge.
-
Washing : Wash the cartridge with 3 mL of water to remove interferences.
-
Elution : Elute the analyte and internal standard with 3 mL of methanol.
-
Evaporation & Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
B. LC-MS/MS Conditions
-
LC System : High-Performance Liquid Chromatography (HPLC) system.
-
Column : C18 reversed-phase column (e.g., Kinetex EVO C18, 150 × 4.6 mm, 2.6 µm).[14]
-
Mobile Phase A : 30 mM phosphate (B84403) buffer at pH 2.0 and acetonitrile (B52724) (95:5, v/v).[14]
-
Mobile Phase B : 30 mM phosphate buffer at pH 2.0 and acetonitrile (50:50, v/v).[14]
-
Gradient Elution : A linear gradient program appropriate for separating Lincomycin from matrix components.
-
Flow Rate : 1.0 mL/min.[14]
-
Injection Volume : 20 µL.[14]
-
MS System : Triple quadrupole mass spectrometer.
-
Ionization Source : Electrospray Ionization, Positive Mode (ESI+).[12]
-
Detection Mode : Multiple Reaction Monitoring (MRM).[12]
-
MRM Transitions (Example) :
-
Lincomycin : Monitor precursor ion (e.g., m/z 407.2) to a specific product ion (e.g., m/z 126.1).
-
This compound : Monitor precursor ion (e.g., m/z 410.2) to a specific product ion (e.g., m/z 126.1 or a shifted fragment).
-
Data Presentation and Performance
The use of this compound enables the development of robust and reliable analytical methods. The table below summarizes typical performance characteristics from validated methods for Lincomycin quantification.
| Parameter | Method | Result | Reference |
| Linearity Range | HPLC | 5.0 - 100 µg/mL | [15] |
| LC-MS/MS | 10 - 200 µg/L | [11] | |
| Correlation Coefficient (R²) | HPLC | 0.9999 | [15] |
| Limit of Detection (LOD) | HPLC | 1.41 µg/mL | [15] |
| LC-MS/MS | 0.013 ng/mL | [11] | |
| Limit of Quantification (LOQ) | HPLC | 4.29 µg/mL | [15] |
| Accuracy (Recovery %) | LC-MS/MS | 92.3% - 97.2% | [11] |
Logical Relationship in Analysis
The core principle of using a stable isotope-labeled internal standard is the maintenance of a constant ratio between the analyte and the standard, irrespective of analytical variations that occur after the standard is added.
References
- 1. Lincomycin | C18H34N2O6S | CID 3000540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Lincocin (Lincomycin Hcl): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. What is the mechanism of Lincomycin Hydrochloride? [synapse.patsnap.com]
- 5. Lincomycin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. Buy this compound [smolecule.com]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. veeprho.com [veeprho.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. texilajournal.com [texilajournal.com]
- 11. Determination of Lincomycin in Milk Using Cu-Based Metal-Organic Framework Adsorbent and Liquid Chromatography-Tandem Mass Spectrometry [mdpi.com]
- 12. Development and validation of liquid chromatography tandem mass spectrometry methods for the determination of gentamicin, lincomycin, and spectinomycin in the presence of their impurities in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development and Validation of Liquid Chromatographic Method for Fast Determination of Lincomycin, Polymyxin and Vancomycin in Preservation Solution for Transplants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Isotopic Labeling of Lincomycin for Mass Spectrometry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic labeling of the lincosamide antibiotic, lincomycin (B1675468), for mass spectrometry applications. It covers both biosynthetic and synthetic labeling strategies, offering detailed experimental protocols, data presentation in tabular format for easy comparison, and visualizations of key pathways and workflows. This document is intended to serve as a practical resource for researchers in drug development, medicinal chemistry, and microbiology who are utilizing isotopic labeling to study the mechanism of action, biosynthesis, and metabolic fate of lincomycin.
Introduction to Isotopic Labeling of Lincomycin
Isotopic labeling is a powerful technique where atoms in a molecule are replaced with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).[1] When applied to lincomycin, this allows for its sensitive and specific detection by mass spectrometry, even in complex biological matrices. The resulting mass shift of the labeled molecule enables researchers to differentiate it from its unlabeled counterpart, facilitating a wide range of studies.
Applications of Isotopically Labeled Lincomycin:
-
Quantitative Mass Spectrometry: Labeled lincomycin can be used as an internal standard for accurate quantification of the drug in pharmacokinetic and drug metabolism studies.
-
Mechanism of Action Studies: By tracking the labeled antibiotic, its binding to the bacterial ribosome and its effect on protein synthesis can be investigated in detail.[2]
-
Biosynthetic Pathway Elucidation: Feeding isotopically labeled precursors to the lincomycin-producing bacterium, Streptomyces lincolnensis, allows for the tracing of metabolic pathways and the identification of biosynthetic intermediates.[3][4]
-
Metabolic Fate and Stability: Deuterium-labeled lincomycin can be used to study the metabolic stability of the drug, as the stronger carbon-deuterium bond can slow down metabolism at specific sites (the kinetic isotope effect).
Labeling Strategies: Biosynthetic vs. Synthetic
There are two primary approaches to producing isotopically labeled lincomycin: biosynthetic and synthetic. The choice between these methods depends on the desired labeling pattern, the required quantity of the labeled compound, and the available resources.
| Feature | Biosynthetic Labeling | Synthetic Labeling |
| Principle | Incorporation of stable isotope-labeled precursors during fermentation of Streptomyces lincolnensis.[] | Chemical synthesis of lincomycin or its precursors using labeled reagents.[2] |
| Labeling Pattern | Can achieve uniform or specific labeling depending on the precursor. | Precise, site-specific labeling. |
| Complexity | Requires expertise in microbiology and fermentation. Purification from complex broth can be challenging. | Requires expertise in multi-step organic synthesis. |
| Cost | Can be cost-effective for uniform labeling with simple precursors like ¹³C-glucose. | Can be expensive due to the cost of labeled reagents and multi-step synthesis. |
| Scalability | Scalable through fermentation optimization. | Can be challenging to scale up. |
Table 1: Comparison of Biosynthetic and Synthetic Labeling Strategies for Lincomycin.
Experimental Protocols
Biosynthetic Labeling of Lincomycin with ¹³C-Glucose
This protocol describes the production of uniformly ¹³C-labeled lincomycin by culturing Streptomyces lincolnensis in a medium containing ¹³C-glucose as the primary carbon source.
Materials:
-
Streptomyces lincolnensis strain (e.g., NRRL 2936)
-
Seed medium (e.g., glucose, yeast extract, malt (B15192052) extract)[6]
-
Production medium with [U-¹³C₆]-glucose as the carbon source[6]
-
Shake flasks
-
Incubator shaker
-
Centrifuge
-
Reverse-phase chromatography column (e.g., C18)
-
Solvents for chromatography (e.g., methanol (B129727), water)
-
LC-MS system
Protocol:
-
Inoculum Preparation: Inoculate a loopful of S. lincolnensis spores into a flask containing the seed medium. Incubate at 28-30°C with shaking (e.g., 200 rpm) for 48-72 hours until a dense culture is obtained.[6]
-
Fermentation: Inoculate the production medium containing [U-¹³C₆]-glucose with the seed culture (e.g., 2% v/v). The production medium can be a defined synthetic medium to ensure the labeled glucose is the primary carbon source.[7]
-
Incubation: Incubate the production culture at 28-30°C with vigorous shaking for 120-144 hours.[6]
-
Harvesting: After incubation, harvest the culture broth by centrifugation to separate the mycelia from the supernatant containing the secreted lincomycin.
-
Purification:
-
Adjust the pH of the supernatant to alkaline (e.g., pH 9.0) to facilitate resin adsorption.
-
Pass the supernatant through a reverse-phase chromatography column (e.g., C18 or other suitable resin).
-
Wash the column with water to remove impurities.
-
Elute the labeled lincomycin with a suitable solvent, such as methanol or a methanol-water mixture.
-
Monitor the fractions by LC-MS to identify those containing the labeled lincomycin.
-
-
Analysis: Analyze the purified fractions by high-resolution mass spectrometry to confirm the mass shift and determine the isotopic enrichment.
Expected Mass Shifts for ¹³C-Labeled Lincomycin:
| Isotopologue | Theoretical Mass Shift (Da) | Expected m/z [M+H]⁺ |
| Unlabeled (¹²C₁₈) | 0 | 407.22 |
| Fully Labeled (¹³C₁₈) | +18.06 | 425.28 |
Table 2: Theoretical Mass Shifts for Unlabeled and Fully ¹³C-Labeled Lincomycin. The actual observed mass spectrum will show a distribution of isotopologues depending on the labeling efficiency.
Synthetic Labeling of Lincomycin (Conceptual)
A complete, step-by-step synthesis of isotopically labeled lincomycin is complex and beyond the scope of this guide. However, a general strategy for introducing deuterium labels into the propylproline moiety is outlined below. This approach is based on known methods for deuterium labeling in organic synthesis.
Conceptual Workflow for Deuterium Labeling of the Propylproline Moiety:
Caption: Conceptual workflow for the synthesis of deuterated lincomycin.
General Principles:
-
Hydrogen-Deuterium Exchange: Catalytic H/D exchange using deuterium gas (D₂) and a palladium catalyst (Pd/C) can be employed to introduce deuterium atoms at specific positions on a precursor to the propylproline moiety of lincomycin.
-
Deuterated Reagents: Alternatively, deuterated reducing agents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄) can be used to introduce deuterium during the synthesis of the propylproline precursor.
-
Amide Coupling: The isotopically labeled propylproline can then be coupled with the thiosugar moiety (methylthiolincosamide) to form the final labeled lincomycin molecule.
Mass Spectrometry Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the analysis of isotopically labeled lincomycin.
Sample Preparation for LC-MS/MS:
-
Extraction: For biological samples (e.g., plasma, tissue homogenates), a protein precipitation step is typically required. This can be done by adding a cold organic solvent like acetonitrile (B52724) or methanol.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Dilution: Dilute the supernatant with an appropriate solvent (e.g., mobile phase) to bring the concentration of the analyte within the linear range of the instrument.
-
Filtration: Filter the sample through a 0.22 µm syringe filter before injection into the LC-MS system to remove any particulate matter.
LC-MS/MS Parameters:
| Parameter | Typical Value |
| Column | C18 reverse-phase column |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | A suitable gradient from high aqueous to high organic |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transitions | Monitor the transition of the parent ion to a characteristic fragment ion. For unlabeled lincomycin, a common transition is m/z 407.2 -> m/z 126.1.[8] For labeled lincomycin, the parent ion m/z will be shifted. |
Table 3: Typical LC-MS/MS Parameters for Lincomycin Analysis.
Workflow for LC-MS/MS Analysis:
Caption: General workflow for the LC-MS/MS analysis of labeled lincomycin.
Signaling Pathway: Lincomycin's Mechanism of Action
Lincomycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[2] This binding interferes with the peptidyl transferase center, preventing the formation of peptide bonds and thus halting protein elongation.
Caption: Lincomycin's mechanism of action on the bacterial ribosome.
Conclusion
Isotopic labeling of lincomycin is an invaluable tool for researchers in drug development and related fields. Both biosynthetic and synthetic methods offer unique advantages for producing labeled lincomycin for mass spectrometry-based studies. This guide provides a foundational understanding and practical protocols to aid in the successful application of this technique. The ability to accurately track and quantify lincomycin in complex biological systems will continue to advance our understanding of its therapeutic properties and potential for the development of new and improved antibiotics.
References
- 1. US4271266A - Process for preparing lincomycin - Google Patents [patents.google.com]
- 2. The synthesis of lincomycin - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. Lincomycin Biosynthesis Involves a Tyrosine Hydroxylating Heme Protein of an Unusual Enzyme Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies of lincosamide formation complete the biosynthetic pathway for lincomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
The Stability of Lincomycin-d3 in Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability of Lincomycin-d3, a deuterated analog of the lincosamide antibiotic Lincomycin (B1675468). Understanding the stability of this compound is critical for its use as an internal standard in pharmacokinetic and metabolic studies, as well as for its potential development as a therapeutic agent with improved metabolic properties. This document synthesizes available data on the stability of both Lincomycin and its deuterated form, outlines experimental protocols for stability assessment, and illustrates key chemical pathways.
Introduction to this compound and the Significance of Deuteration
This compound is a stable isotope-labeled version of Lincomycin where three hydrogen atoms on the N-methyl group of the hygric acid moiety have been replaced with deuterium (B1214612). This substitution provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based bioanalysis.
The inclusion of deuterium can also confer a "kinetic isotope effect," potentially slowing the rate of metabolic pathways that involve the cleavage of the carbon-deuterium bond. This can lead to a longer in-vivo half-life and altered pharmacokinetic profile compared to the non-deuterated parent drug. However, the stability of the deuterium label itself, particularly the potential for hydrogen-deuterium (H/D) exchange, is a critical consideration.
Solubility and Storage of this compound
Proper storage and handling are paramount to maintaining the integrity of this compound.
Solubility:
| Solvent | Solubility | Reference |
| Chloroform | Soluble | [Not specified in search results] |
| Methanol | Soluble | [Not specified in search results] |
| Water | Soluble | [Not specified in search results] |
Recommended Storage Conditions:
| Form | Condition | Duration | Reference |
| Solid | -20°C, protected from light, under inert atmosphere | Long-term | [1][2] |
| In Solvent | -80°C | Up to 6 months | [1] |
| In Solvent | -20°C | Up to 1 month | [1] |
Chemical Stability of Lincomycin and Inferred Stability of this compound
While specific quantitative stability data for this compound in various organic solvents is limited in publicly available literature, a significant amount of information exists for the non-deuterated parent compound, Lincomycin. This data provides a strong foundation for understanding the potential stability profile of this compound. The primary degradation pathways for Lincomycin are expected to be similar for its deuterated analog.
Forced Degradation Studies of Lincomycin
Forced degradation studies, or stress testing, are crucial for identifying potential degradation products and pathways. The stability of Lincomycin has been evaluated under various stress conditions.
Summary of Lincomycin Stability under Forced Degradation:
| Stress Condition | Observations for Lincomycin | Reference |
| Acidic Hydrolysis | Less rapid degradation in acidic solution compared to basic solution. | [3][4] |
| Basic Hydrolysis | Unstable in alkaline conditions, with the degradation rate dependent on the concentration of hydroxide (B78521) ions. | [5] |
| Oxidative Degradation | Degrades rapidly in the presence of hydrogen peroxide. | [3][4] |
| Thermal Degradation | Unstable at high temperatures. | [5] |
| Photodegradation | Generally stable when exposed to light. | [5] |
It is anticipated that this compound will exhibit a similar degradation profile, although the rates of degradation may differ due to the kinetic isotope effect.
pH-Dependent Stability of Lincomycin
The stability of Lincomycin is highly dependent on the pH of the solution.
pH Stability Profile of Lincomycin:
| pH | Stability | Shelf-Life at 80°C | Reference |
| 2 | Least Stable | 0.38 days | [3] |
| ~4 | Most Stable | 4.59 days | [3] |
| >7.3 | Unstable | Not specified | [5] |
Given this data, it is advisable to prepare and store solutions of this compound in neutral or slightly acidic conditions to maximize stability.
Potential Degradation Pathways
The degradation of Lincomycin can proceed through several pathways, including hydrolysis of the amide bond and modifications to the pyrrolidine (B122466) ring or the sugar moiety.
Caption: Potential degradation pathways of this compound.
Hydrogen-Deuterium (H/D) Exchange
A key consideration for deuterated compounds is the stability of the deuterium label itself. H/D exchange is a chemical reaction where a deuterium atom is replaced by a hydrogen atom from the solvent or other sources. This is particularly relevant for deuterated compounds stored in protic solvents (e.g., water, methanol).
The deuterium atoms on the N-methyl group of this compound are attached to a carbon atom and are generally considered non-labile. However, under certain conditions, such as in strongly acidic or basic solutions, the risk of H/D back-exchange may increase. For high-precision quantitative analysis using this compound as an internal standard, it is crucial to assess the stability of the deuterium label under the specific experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stability of this compound. These protocols are adapted from established methods for Lincomycin and general guidelines for deuterated compounds.
Protocol for Forced Degradation Study
This protocol is designed to identify potential degradation pathways and products of this compound under stress conditions.
References
Lincomycin-d3 CAS number and molecular weight
An In-depth Technical Guide to Lincomycin-d3: Properties, Mechanism of Action, and Analytical Applications
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of this compound, a deuterated analog of the lincosamide antibiotic Lincomycin (B1675468). This document details its chemical properties, mechanism of action, and its critical role as an internal standard in analytical methodologies.
Core Properties of this compound
This compound is primarily utilized in research and analytical settings to ensure accuracy and precision in the quantification of Lincomycin in biological matrices.[1] Its physical and chemical properties are summarized below.
| Property | Value |
| CAS Number | 154-21-2 (unlabeled) |
| Molecular Weight | 409.56 g/mol [2][3] |
| Molecular Formula | C₁₈H₃₁D₃N₂O₆S[2][3] |
| Synonyms | (2S-trans)-Methyl 6,8-Dideoxy-6-[[(1-methyl-d3-4-propyl-2-pyrrolidinyl)carbonyl]amino]-1-thio-D-erythro-a-D-galacto-octopyranoside, Lincocin-d3, Lincogap-d3, NSC 70731-d3, U 10149a-d3[3] |
| Purity | ≥95%[2][4] |
| Solubility | Soluble in chloroform, methanol, and water.[4] |
| Appearance | White to off-white solid. |
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Lincomycin, the non-deuterated parent compound, functions by inhibiting bacterial protein synthesis.[2][5] This mechanism is central to its antibiotic activity and is achieved through specific binding to the bacterial ribosome.
Lincomycin targets the 50S ribosomal subunit, a critical component of the bacterial protein synthesis machinery.[3][4][6][7] By binding to the 23S ribosomal RNA within the 50S subunit, Lincomycin interferes with the peptidyl transferase center.[3][5] This action blocks the elongation of the polypeptide chain, ultimately halting protein synthesis and inhibiting bacterial growth.[3] While primarily bacteriostatic, this inhibition can lead to bacterial cell death.[3][6]
Analytical Applications and Experimental Protocols
This compound is instrumental as an internal standard for the quantification of Lincomycin in various biological samples, such as milk, honey, and animal tissues, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][8][9][10] The use of a stable isotope-labeled internal standard like this compound is crucial for correcting variations during sample preparation and analysis, thereby enhancing the accuracy and reliability of the results.[1]
General Experimental Workflow for Lincomycin Quantification
The following diagram outlines a typical workflow for the analysis of Lincomycin in biological samples using this compound as an internal standard.
Detailed Methodologies
1. Sample Preparation and Extraction:
-
Objective: To extract Lincomycin and this compound from the sample matrix and remove interfering substances.
-
Protocol Example (Milk Sample):
-
A known volume of the milk sample is taken.
-
A precise amount of this compound internal standard solution is added.
-
Proteins are precipitated and removed, often using an acidic solution or organic solvent like acetonitrile (B52724).[11]
-
The supernatant is collected and may be further purified using solid-phase extraction (SPE) with a suitable sorbent.[9][11]
-
The purified extract is evaporated to dryness and reconstituted in a mobile phase-compatible solvent for LC-MS/MS analysis.[11]
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Objective: To separate Lincomycin and this compound from other components in the extract and to detect and quantify them with high specificity and sensitivity.
-
Typical Conditions:
-
Chromatographic Column: A reversed-phase column (e.g., C18) is commonly used.[9][10]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (e.g., acetonitrile or methanol) is often employed.[9]
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.[9][10]
-
Mass Spectrometry: Detection is performed in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both Lincomycin and this compound are monitored for quantification and confirmation.[9][10]
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Lincomycin | 407.2 | 126.1, 359.2 |
| This compound | 410.2 | 126.1, 362.2 |
Note: Specific m/z values may vary slightly depending on the instrument and conditions.
3. Quantification:
-
Principle: The concentration of Lincomycin in the original sample is determined by comparing the peak area ratio of the analyte (Lincomycin) to the internal standard (this compound) against a calibration curve prepared with known concentrations of Lincomycin and a constant concentration of this compound.
This technical guide provides foundational information for researchers working with this compound. For specific applications, further optimization of experimental protocols is recommended.
References
- 1. veeprho.com [veeprho.com]
- 2. google.com [google.com]
- 3. What is the mechanism of Lincomycin Hydrochloride? [synapse.patsnap.com]
- 4. Lincomycin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. Lincocin (Lincomycin Hcl): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. reference.medscape.com [reference.medscape.com]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. Simultaneous determination of lincomycin and five macrolide antibiotic residues in honey by liquid chromatography coupled to electrospray ionization mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Cost-Effective and Sensitive Method for the Determination of Lincomycin in Foods of Animal Origin Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Sourcing and Utilizing Lincomycin-d3
This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on the procurement and application of Lincomycin-d3. This stable isotope-labeled internal standard is crucial for accurate quantification in analytical and pharmacokinetic studies.
Selecting a Reputable Supplier for this compound
The integrity of research data is fundamentally linked to the quality of the reagents used. For isotopically labeled compounds like this compound, purity and isotopic enrichment are paramount. The following table summarizes key data points from various suppliers to aid in the selection process. Researchers are advised to request a certificate of analysis (CoA) before purchase to verify lot-specific data.[1]
| Supplier | Product Number | Purity | Isotopic Purity | Molecular Formula | CAS Number (Unlabeled) |
| Smolecule | S14246091 | >99% (d3 purity) | Not specified | C18H31D3N2O6S | Not specified |
| Biosynth | FL174999 | Not specified | Not specified | C18H31D3N2O6S | Not specified |
| Veeprho | Not specified | Not specified | Not specified | Not specified | Not specified |
| Acanthus Research | LIN-12-005 | Not specified | Not specified | C18H31D3N2O6S | 154-21-2 |
| LabSolutions | Not specified | ≥95% | Not specified | C18H31D3N2O6S | 154-21-2 |
| MedchemExpress | Not specified | Not specified | Not specified | Not specified | Not specified |
| Clearsynth | CS-T-93810 | Not specified | Not specified | C18H31D3N2O6S | 154-21-2 |
| Santa Cruz Biotechnology | Not specified | ≥95% | Not specified | C18H31D3N2O6S | 154-21-2 |
| LGC Standards | L466202 | 98.48% (ELSD) | >99.9% | C18H31D3N2O6S | Not specified |
A logical workflow for selecting a suitable supplier is outlined in the diagram below.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Lincomycin, and by extension its deuterated analog, functions by inhibiting protein synthesis in susceptible bacteria.[2][3][4] It specifically binds to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome.[2][5] This binding event interferes with the peptidyl transferase center, blocking the exit tunnel for the nascent polypeptide chain and thereby halting protein elongation.[2] This ultimately leads to the cessation of bacterial growth and proliferation.[2]
The following diagram illustrates the signaling pathway of Lincomycin's mechanism of action.
Experimental Protocol: Quantification of Lincomycin in Plasma using LC-MS/MS with this compound as an Internal Standard
This compound is an ideal internal standard for the quantification of Lincomycin in biological matrices due to its similar chemical properties and distinct mass.[6][7] The following is a generalized protocol for its use in a plasma sample.
Materials:
-
This compound (as internal standard)
-
Lincomycin (for calibration curve)
-
Plasma sample
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a stock solution of Lincomycin in methanol at a concentration of 1 mg/mL. From this, create a series of working standards for the calibration curve.
-
-
Sample Preparation:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the this compound working solution (e.g., 5 mg/L in methanol).[6]
-
Vortex the mixture for 15 seconds.
-
Add 300 µL of methanol containing 0.1% formic acid to precipitate proteins.[6][8]
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[8]
-
Transfer the supernatant to a clean tube.
-
Dilute the supernatant as needed (e.g., 1:4) with water containing 0.1% formic acid before injection.[8]
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Use a C18 reverse-phase column.
-
Employ a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).[8]
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the transitions for both Lincomycin and this compound.
-
Lincomycin: Monitor the transition of the parent ion to a specific product ion.
-
This compound: Monitor the transition of the deuterated parent ion to its corresponding product ion. The mass-to-charge ratio (m/z) for this compound will be higher than that of unlabeled Lincomycin due to the three deuterium (B1214612) atoms.[6]
-
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Lincomycin to this compound against the concentration of the Lincomycin standards.
-
Determine the concentration of Lincomycin in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
The experimental workflow is depicted in the diagram below.
References
- 1. lgcstandards.com [lgcstandards.com]
- 2. What is the mechanism of Lincomycin Hydrochloride? [synapse.patsnap.com]
- 3. Lincomycin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. nbinno.com [nbinno.com]
- 5. youtube.com [youtube.com]
- 6. Buy this compound [smolecule.com]
- 7. veeprho.com [veeprho.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Lincomycin-d3 certificate of analysis explained
An In-depth Technical Guide to the Certificate of Analysis for Lincomycin-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, the deuterium-labeled analog of the lincosamide antibiotic Lincomycin, serves as a critical internal standard for pharmacokinetic and bioanalytical studies.[1] Its use in liquid chromatography-mass spectrometry (LC-MS) assays allows for precise quantification of Lincomycin in complex biological matrices. A Certificate of Analysis (CoA) for this compound is a formal document that provides comprehensive data on its identity, purity, and quality. This guide will dissect the components of a typical this compound CoA, offering insights into the underlying analytical methodologies and the interpretation of the presented data.
Data Presentation
A Certificate of Analysis for this compound quantifies several key quality attributes. The following tables summarize the typical specifications and representative results.
Table 1: Identification and Physicochemical Properties
| Parameter | Specification | Representative Result |
| Appearance | White to Off-White Solid | Conforms |
| Molecular Formula | C₁₈H₃₁D₃N₂O₆S | C₁₈H₃₁D₃N₂O₆S |
| Molecular Weight | 409.56 g/mol | 409.56 g/mol |
| Solubility | Soluble in Chloroform, Methanol (B129727) | Conforms |
Table 2: Purity and Assay
| Test | Method | Specification | Representative Result |
| Purity | HPLC | ≥95% | 98.5% |
| Isotopic Purity | Mass Spectrometry | ≥95% Deuterium (B1214612) Incorporation | >99% |
| Residual Solvents | GC-HS | Per USP <467> | Conforms |
| Water Content | Karl Fischer Titration | ≤ 2.0% | 0.5% |
| Elemental Analysis | Combustion Analysis | Conforms to Theoretical Values | Conforms |
Experimental Protocols
The data presented in a CoA is generated through a series of rigorous analytical experiments. Below are detailed methodologies for the key tests cited.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method separates this compound from any potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at pH 6.0) and a suitable organic solvent like acetonitrile.[2]
-
Flow Rate: Typically 1.0 mL/min.[2]
-
Sample Preparation: A stock solution of this compound is prepared by accurately weighing and dissolving the material in the mobile phase to a known concentration.
-
Procedure: The prepared sample is injected into the HPLC system. The retention time of the main peak corresponding to this compound is recorded. The purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram.
Mass Spectrometry (MS) for Identity and Isotopic Purity
Mass spectrometry confirms the molecular weight of this compound and determines the extent of deuterium incorporation.
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS/MS).
-
Ionization Mode: Positive ion electrospray ionization (ESI+).[4]
-
Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and infused into the mass spectrometer.
-
Procedure for Identity: The mass spectrum is acquired, and the observed mass-to-charge ratio (m/z) of the molecular ion is compared to the theoretical mass of this compound. For this compound, the expected [M+H]⁺ ion would be at m/z 410.6.
-
Procedure for Isotopic Purity: The relative intensities of the molecular ions corresponding to the unlabeled Lincomycin (d0), and its deuterated variants (d1, d2, d3, etc.) are measured. The isotopic purity is calculated based on the distribution of these ions, with the d3 ion being the most abundant for a highly enriched sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy provides detailed information about the chemical structure of the molecule, confirming the identity of this compound and the position of the deuterium labels.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A suitable deuterated solvent in which the sample is soluble (e.g., Chloroform-d, Methanol-d4).
-
Experiments:
-
¹H NMR (Proton NMR): Provides information about the hydrogen atoms in the molecule. The spectrum is compared to that of unlabeled Lincomycin to confirm the absence of proton signals at the sites of deuteration.
-
¹³C NMR (Carbon NMR): Provides information about the carbon skeleton of the molecule. The spectrum should be consistent with the structure of Lincomycin.
-
2D NMR (e.g., COSY, HSQC): These experiments can be used to further confirm the connectivity of atoms within the molecule.
-
-
Procedure: A small amount of the sample is dissolved in the deuterated solvent and placed in an NMR tube. The NMR spectra are acquired according to standard instrument parameters. The chemical shifts, splitting patterns, and integrations of the observed signals are analyzed to confirm the structure.
Elemental Analysis for Elemental Composition
This technique determines the percentage of carbon, hydrogen, nitrogen, and sulfur in the compound, which should match the theoretical values for this compound.
-
Instrumentation: A CHNS elemental analyzer.
-
Principle: A small, accurately weighed amount of the sample is combusted at a high temperature in the presence of oxygen. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a detector.
-
Procedure:
-
The instrument is calibrated using a known standard.
-
A precise amount of the this compound sample is weighed into a tin capsule.
-
The capsule is introduced into the combustion chamber of the analyzer.
-
The instrument software calculates the percentage of each element based on the detected gases.
-
-
Note on Deuterium: The presence of deuterium instead of protium (B1232500) (¹H) will affect the percentage of the "hydrogen" component, which is actually a combined value for both isotopes. The theoretical values must be calculated based on the molecular formula containing deuterium.
Mandatory Visualizations
Diagram 1: Certificate of Analysis Workflow
Caption: Workflow for generating a Certificate of Analysis.
Diagram 2: Logical Relationship of Analytical Tests
Caption: Interrelation of tests for quality assessment.
References
- 1. veeprho.com [veeprho.com]
- 2. A Validated Stability-Indicating HPLC Method for Routine Analysis of an Injectable Lincomycin and Spectinomycin Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A validated HPLC Method for Quantitative Analysis of Lincomycin Hydrochloride: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
A Technical Guide to the Application of Deuterium-Labeled Lincomycin in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of deuterium-labeled Lincomycin (B1675468) in metabolic studies. It covers the core principles of stable isotope labeling, detailed experimental protocols, and data interpretation. This document is intended to serve as a resource for researchers and professionals in the field of drug metabolism and pharmacokinetics.
Introduction to Deuterium (B1214612) Labeling in Drug Metabolism
Deuterium (²H), a stable isotope of hydrogen, is a powerful tool in drug metabolism research.[1] The substitution of hydrogen with deuterium in a drug molecule, such as Lincomycin, can provide valuable insights into its metabolic fate.[2][3] This technique relies on the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond can slow down metabolic reactions that involve the cleavage of this bond.[4] This allows for the elucidation of metabolic pathways and the identification of metabolites.[1]
Deuterium-labeled compounds, like Lincomycin-d3, are also invaluable as internal standards for quantitative analysis by mass spectrometry (MS), ensuring accurate and precise measurements of the drug and its metabolites in biological matrices.[5][6]
Lincomycin Metabolism: An Overview
Lincomycin is a lincosamide antibiotic produced by the actinomycete Streptomyces lincolnensis.[7] While its biosynthesis is well-characterized, its metabolism in humans is not fully elucidated, with a significant portion of the drug being excreted unchanged.[8] The primary route of elimination is through urine and bile.[8] However, some hepatic metabolism is believed to occur, and identifying the enzymes and pathways involved is crucial for understanding potential drug-drug interactions and variability in patient response. In vitro studies using human liver microsomes are a common approach to investigate the metabolic stability and potential metabolites of drugs like Lincomycin.[9][10][11]
Quantitative Data on Lincomycin Pharmacokinetics
The following tables summarize key pharmacokinetic parameters of Lincomycin from various studies. While specific data for deuterium-labeled Lincomycin is limited in publicly available literature, the data for the unlabeled compound provides a baseline for metabolic studies.
Table 1: Pharmacokinetic Parameters of Lincomycin in Humans
| Parameter | Value | Reference |
| Route of Administration | Intravenous (600 mg) | [8] |
| Cmax | 15.9 µg/mL | [8] |
| Half-life (t½) | 5.4 ± 1.0 hours | [8] |
| Urinary Excretion (24h) | 1.8 - 30.3% | [8] |
| Route of Administration | Intramuscular (600 mg) | [8] |
| Cmax | 11.6 µg/mL | [8] |
| Tmax | 60 minutes | [8] |
Table 2: Pharmacokinetic Parameters of Lincomycin in Cats
| Parameter | Intravenous (10 mg/kg) | Intramuscular (10 mg/kg) | Reference |
| Half-life (t½) | 3.56 ± 0.62 h | - | [12] |
| Vd(ss) | 1.24 ± 0.08 L/kg | - | [12] |
| Clearance | 0.28 ± 0.09 L/h·kg | - | [12] |
| Cmax | - | 7.97 ± 2.31 µg/mL | [12] |
| Tmax | - | 0.12 ± 0.05 h | [12] |
| Bioavailability | - | 82.55 ± 23.64% | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the metabolic study of deuterium-labeled Lincomycin.
Synthesis of Deuterium-Labeled Lincomycin (Conceptual)
In Vitro Metabolic Stability Assay using Human Liver Microsomes
This protocol is designed to assess the metabolic stability of deuterium-labeled Lincomycin.
Materials:
-
Deuterium-labeled Lincomycin
-
Unlabeled Lincomycin (as a control)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching the reaction)
-
Internal standard (e.g., a structurally similar but chromatographically distinct compound, or a stable isotope-labeled version of a different drug)
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of deuterium-labeled and unlabeled Lincomycin in a suitable solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Dilute the HLMs to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, pre-warm the HLM suspension and the drug solutions at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
The final incubation mixture should contain the HLMs, the test compound (deuterium-labeled or unlabeled Lincomycin), and the NADPH regenerating system in phosphate buffer.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time-Course Sampling:
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an equal volume of cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression will give the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Metabolite Identification using LC-MS/MS
This protocol aims to identify potential metabolites of deuterium-labeled Lincomycin.
Procedure:
-
Sample Preparation:
-
Use the samples generated from the metabolic stability assay.
-
-
LC-MS/MS Analysis:
-
Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to acquire full scan MS and data-dependent MS/MS data.
-
Monitor for the parent drug and potential metabolites. The deuterium label will result in a characteristic mass shift in the metabolites compared to those formed from unlabeled Lincomycin.
-
-
Data Processing:
-
Use metabolite identification software to search for potential biotransformations (e.g., oxidation, demethylation, glucuronidation).
-
The software will look for mass shifts corresponding to these modifications, taking into account the mass of the deuterium label.
-
Compare the MS/MS fragmentation patterns of the potential metabolites with that of the parent drug to aid in structural elucidation.
-
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the metabolic study of deuterium-labeled Lincomycin.
Caption: Workflow for In Vitro Metabolic Stability Assay.
Caption: Conceptual Metabolic Pathway of Lincomycin.
Caption: Workflow for Metabolite Identification.
References
- 1. metsol.com [metsol.com]
- 2. researchgate.net [researchgate.net]
- 3. Lincomycin Biosynthesis Involves a Tyrosine Hydroxylating Heme Protein of an Unusual Enzyme Family | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. One moment, please... [x-chemrx.com]
- 7. Lincomycin - Wikipedia [en.wikipedia.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Study of in-vitro metabolism of selected antibiotic drugs in human liver microsomes by liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 11. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 12. Pharmacokinetics and bone tissue concentrations of lincomycin following intravenous and intramuscular administrations to cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stability studies of lincomycin hydrochloride in aqueous solution and intravenous infusion fluids - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of Lincomycin using Lincomycin-d3 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lincomycin (B1675468) is a lincosamide antibiotic widely used in veterinary medicine to treat infections caused by Gram-positive bacteria.[1] Its use necessitates sensitive and reliable analytical methods for monitoring its residues in various biological matrices to ensure food safety and support pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose due to its high sensitivity and selectivity.[1] The use of a stable isotope-labeled internal standard, such as Lincomycin-d3, is crucial for accurate quantification as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[2]
These application notes provide detailed protocols for the quantification of lincomycin in biological matrices using this compound as an internal standard with LC-MS/MS.
Principle of the Method
The method involves the extraction of lincomycin and the internal standard, this compound, from the sample matrix. This is typically followed by a clean-up step to remove interfering substances. The extract is then analyzed by LC-MS/MS. Chromatographic separation is achieved on a reversed-phase column, and detection is performed using a tandem mass spectrometer operating in the positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode. Quantification is based on the ratio of the peak area of lincomycin to that of the internal standard, this compound.
Experimental Protocols
Protocol 1: Analysis of Lincomycin in Human Serum
This protocol is adapted from a method for the simultaneous measurement of nine antimicrobials in human serum.
1. Materials and Reagents
-
Lincomycin Hydrochloride (Reference Standard)
-
This compound (Internal Standard)[3]
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Phosphoric Acid (Analytical Reagent grade)
-
Ultrapure Water
-
Solid Phase Extraction (SPE) Cartridges (e.g., Oasis HLB)
2. Standard and Internal Standard Solution Preparation
-
Lincomycin Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of Lincomycin Hydrochloride in methanol to obtain a final concentration of 100 µg/mL.
-
This compound Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a final concentration of 100 µg/mL.
-
Working Internal Standard Solution (0.2 µg/mL): Dilute the this compound stock solution with an appropriate solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 0.2 µg/mL.
3. Sample Preparation
-
Pipette 200 µL of serum sample into a microcentrifuge tube.
-
Add 10 µL of the working internal standard solution (this compound, 0.2 µg/mL).
-
Add 190 µL of phosphoric acid for protein precipitation.
-
Vortex the mixture thoroughly.
-
Centrifuge to pellet the precipitated proteins.
-
Collect 300 µL of the supernatant and load it onto a pre-conditioned SPE cartridge.
-
Wash the SPE cartridge twice with 150 µL of water.
-
Elute the analytes with 150 µL of 60% (v/v) acetonitrile in water.
-
Inject 2 µL of the eluate into the LC-MS/MS system.
4. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: CORTECS T3 column (100 × 2.1 mm, 2.7 µm) or equivalent C18 column.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35 °C
-
-
Mass Spectrometry:
Protocol 2: Analysis of Lincomycin in Animal Tissues (Muscle, Liver) and Feathers
This protocol is based on a method for detecting lincomycin in broiler chicken tissues.[5]
1. Materials and Reagents
-
Lincomycin (Reference Standard)
-
This compound (Internal Standard)[5]
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
-
SPE Cartridges (e.g., Chromabond® Florisil®)[5]
2. Standard and Internal Standard Solution Preparation
-
Prepare stock and working solutions as described in Protocol 1.
3. Sample Preparation
-
Homogenize 1 g of tissue sample (muscle, liver, or feathers).
-
Add an appropriate volume of the working internal standard solution (this compound).
-
Extract the sample with methanol.
-
Centrifuge the mixture and collect the supernatant.
-
Clean up the extract using an SPE cartridge (e.g., Chromabond® Florisil®).[5]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
4. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: SunFire C18 (e.g., 4.6 x 50 mm, 5 µm) or equivalent.[5]
-
Mobile Phase and Gradient: Similar to Protocol 1, optimize as needed for the specific matrix.
-
Flow Rate: 0.4 mL/min
-
-
Mass Spectrometry:
-
Ionization: ESI, Positive Mode
-
MRM Transitions: Same as in Protocol 1.
-
Data Presentation
Table 1: LC-MS/MS Method Performance for Lincomycin Quantification
| Parameter | Human Serum | Feathers | Muscle | Liver | Milk |
| Linearity Range | 0.5–50 ng/mL | - | - | - | 10–200 µg/L[6] |
| Correlation Coefficient (r²) | > 0.99 | > 0.99[5] | > 0.99[5] | > 0.99[5] | > 0.99[6] |
| Limit of Quantification (LOQ) | 0.01–0.2 ng/mL | 62 µg/kg[5] | 73 µg/kg[5] | 34 µg/kg[5] | - |
| Limit of Detection (LOD) | - | 19 µg/kg[5] | 22 µg/kg[5] | 10 µg/kg[5] | 0.013 ng/mL[6] |
| Accuracy (% Recovery) | 86.1–109.0% | 98–101%[5] | 98–101%[5] | 98–101%[5] | 92.3–97.2%[6] |
| Intra-day Precision (% RSD) | < 12.0% | - | - | - | 0.25–1.96%[6] |
| Inter-day Precision (% RSD) | < 12.0% | - | - | - | - |
Table 2: Mass Spectrometric Parameters for Lincomycin and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) |
| Lincomycin | 407.2 | 126.1 | 359.2 |
| This compound | 410.0[3] | 129.0[3] | 362.0[3] |
Visualizations
Caption: General experimental workflow for LC-MS/MS analysis.
Caption: Mechanism of action of Lincomycin.
References
- 1. benchchem.com [benchchem.com]
- 2. veeprho.com [veeprho.com]
- 3. Buy this compound [smolecule.com]
- 4. Quantitative analysis of lincomycin in animal tissues and bovine milk by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Implementation and Validation of an Analytical Method for Lincomycin Determination in Feathers and Edible Tissues of Broiler Chickens by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Quantitative Analysis of Lincomycin in Plasma using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
Application Note
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note presents a detailed and validated method for the quantitative analysis of lincomycin (B1675468) in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Lincomycin-d3, ensures high accuracy and precision in quantification.[1] The protocol includes a straightforward protein precipitation method for sample preparation and optimized LC-MS/MS parameters for sensitive and selective detection.[2][3][4] This method is well-suited for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.
Introduction
Lincomycin is a lincosamide antibiotic used to treat a variety of bacterial infections. Accurate measurement of its concentration in plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for therapeutic drug monitoring to ensure efficacy and safety. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry. This is because the internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more reliable and reproducible results. This application note provides a comprehensive protocol for the quantification of lincomycin in plasma utilizing this compound as an internal standard.
Principle of the Method
The method employs a protein precipitation technique to extract lincomycin and the internal standard, this compound, from the plasma matrix.[2] The resulting supernatant is then injected into an LC-MS/MS system. Chromatographic separation is achieved on a C18 reversed-phase column.[5] The analytes are detected by a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. Quantification is based on the ratio of the peak area of lincomycin to that of the internal standard, this compound.
Caption: Experimental workflow for the quantitative analysis of lincomycin in plasma.
Experimental Protocols
Materials and Reagents
-
Lincomycin hydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant)
Instrumentation
-
Liquid Chromatograph (e.g., Waters ACQUITY UPLC)
-
Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQD)[6]
-
Analytical Column: C18 column (e.g., 2.1 x 100 mm, 2.7 µm)[6]
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of lincomycin and this compound in methanol.
-
Working Standard Solutions: Serially dilute the lincomycin stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.
Sample Preparation Protocol
-
Label microcentrifuge tubes for each standard, QC, and plasma sample.
-
Pipette 100 µL of plasma into the corresponding tubes.
-
Add 20 µL of the internal standard working solution (100 ng/mL this compound) to all tubes except for the blank.
-
To precipitate proteins, add 300 µL of acetonitrile to each tube.
-
Vortex each tube for 30 seconds.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.[6]
LC-MS/MS Method
Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 2.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 35 °C |
| Gradient Elution | See Table 1 |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.2 | 10 |
| 3.5 | 40 |
| 5.5 | 55 |
| 7.5 | 90 |
| 8.0 | 90 |
| 8.1 | 5 |
| 10.0 | 5 |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions for Lincomycin and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Lincomycin | 407.2 | 126.1 | 30 | 25 |
| This compound | 410.2 | 126.1 | 30 | 25 |
Note: The in-source fragment m/z 126.1 is a characteristic fragment for lincomycin.[7]
Data Presentation
The following tables summarize the quantitative performance of this method.
Table 3: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | R² |
| Lincomycin | 5 - 5000 | > 0.99 |
Table 4: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| LLOQ | 5 | < 15 | < 15 | 85 - 115 |
| Low QC | 15 | < 15 | < 15 | 85 - 115 |
| Mid QC | 150 | < 15 | < 15 | 85 - 115 |
| High QC | 4000 | < 15 | < 15 | 85 - 115 |
Table 5: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low QC | 15 | 85 - 115 | 85 - 115 |
| High QC | 4000 | 85 - 115 | 85 - 115 |
Visualization of the Principle
Caption: The use of a stable isotope-labeled internal standard corrects for matrix effects.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and specific approach for the quantitative determination of lincomycin in plasma. The simple protein precipitation sample preparation and the use of a stable isotope-labeled internal standard make this method robust and suitable for high-throughput analysis in a variety of research and clinical settings. The validation data demonstrates that the method meets the criteria for accuracy, precision, and linearity required for bioanalytical applications.
References
- 1. veeprho.com [veeprho.com]
- 2. Validation of the method for determining lincomycin levels and calculating lincomycin levels in broiler chicken plasma using high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of LC-MS/MS methods to measure tobramycin and lincomycin in plasma, microdialysis fluid and urine: application to a pilot pharmacokinetic research study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of liquid chromatography tandem mass spectrometry methods for the determination of gentamicin, lincomycin, and spectinomycin in the presence of their impurities in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of 50 antibiotic residues in plasma by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Lincomycin-d3 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Lincomycin-d3 as an internal standard in pharmacokinetic (PK) studies of lincomycin (B1675468) in various animal models. The inclusion of a stable isotope-labeled internal standard like this compound is crucial for accurate and precise quantification of lincomycin in biological matrices by correcting for variability during sample preparation and analysis.[1][2]
Introduction to this compound in Pharmacokinetic Analysis
Lincomycin is a lincosamide antibiotic used in veterinary medicine to treat bacterial infections in animals such as pigs, poultry, and cattle.[3][4] Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is essential for optimizing dosage regimens and ensuring efficacy and safety.
This compound is a deuterated analog of lincomycin, making it an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[2] Its chemical and physical properties are nearly identical to lincomycin, ensuring it behaves similarly during extraction and chromatographic separation. However, its increased mass allows it to be distinguished from the unlabeled lincomycin by the mass spectrometer, enabling accurate quantification.
Experimental Protocols
Animal Models and Dosing
The selection of the animal model depends on the research question. Common models for lincomycin pharmacokinetic studies include rats, pigs, and poultry.
Example Dosing Regimens:
-
Rats: A single intramuscular (i.m.) dose of 100 mg/kg body weight.[3]
-
Pigs: A single intramuscular (i.m.) dose of 5 or 11 mg/kg body weight.[3]
-
Geese: A single intravenous (IV) dose of 1 mg/kg, a single intramuscular (i.m.) dose of 15 mg/kg, or a single oral (PO) dose of 50 mg/kg.
Sample Collection
Biological samples should be collected at various time points post-administration to accurately characterize the pharmacokinetic profile.
-
Blood: Collect blood samples from a suitable vessel (e.g., tail vein in rats, jugular vein in pigs) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours). Plasma should be separated by centrifugation and stored at -20°C or lower until analysis.
-
Tissues: At the end of the study, or at specific time points for tissue distribution analysis, animals can be euthanized, and tissues of interest (e.g., liver, kidney, muscle, fat) collected.[3] Tissues should be homogenized before extraction.
Sample Preparation
The following protocols are generalized and may require optimization based on the specific matrix and laboratory equipment.
2.3.1. Plasma Sample Preparation
-
Thaw plasma samples on ice.
-
To 200 µL of plasma in a microcentrifuge tube, add 10 µL of this compound internal standard (IS) working solution (e.g., 10 µg/mL).
-
Vortex briefly to mix.
-
Add 1 mL of an extraction solvent (e.g., acetonitrile (B52724) with 0.1% formic acid, 1:1, v/v).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 9500 x g) for 5 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
2.3.2. Tissue Sample Preparation
-
Accurately weigh a portion of the homogenized tissue (e.g., 1 g).
-
Add a suitable volume of extraction solvent (e.g., 5 mL of acetonitrile).
-
Add the internal standard, this compound.
-
Homogenize the sample using a mechanical homogenizer.
-
Centrifuge at high speed to pellet the tissue debris.
-
Collect the supernatant.
-
For fatty tissues, a defatting step with hexane (B92381) may be necessary. Add an equal volume of hexane, vortex, and centrifuge. Discard the upper hexane layer.
-
The extract can be further cleaned up using solid-phase extraction (SPE) if required.
-
Evaporate the solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
A validated LC-MS/MS method is essential for the accurate quantification of lincomycin.
| Parameter | Recommended Conditions |
| LC Column | C18 reversed-phase column |
| Mobile Phase | A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile. Gradient elution. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 2 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Lincomycin | 407.0 | 359.4, 126.3 |
| This compound | 409.8 | 129.0 |
Note: These transitions should be optimized on the specific instrument being used.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize pharmacokinetic parameters of lincomycin from studies in different animal models.
Table 1: Pharmacokinetic Parameters of Lincomycin in Geese
| Parameter | Intravenous (1 mg/kg) | Intramuscular (15 mg/kg) | Oral (50 mg/kg) |
| t1/2 (h) | 4.19 | - | - |
| Vd (ml/kg) | 2727.16 | - | - |
| Cl (ml/h/kg) | 451.26 | - | - |
| Bioavailability (%) | - | 109 | 95 |
| MAT (h) | - | 0.42 | 2 |
Data from a study in geese using a validated UHPLC-MS/MS method.
Table 2: Pharmacokinetic Parameters of Lincomycin in Pigs
| Route of Administration | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | t1/2β (h) | AUC (µg·h/mL) |
| Intramuscular | 5 | 5.15 ± 0.18 | 0.29 ± 0.02 | 3.38 ± 0.09 | 10.27 ± 0.38 |
| Intramuscular | 11 | 5.33 - 10.92 | 0.5 - 1 | - | - |
Data compiled from studies in pigs.[3]
Table 3: Tissue Distribution of Lincomycin in Pigs
| Tissue | Concentration at 0 Days Withdrawal (µg/kg) | Concentration at 1 Day Withdrawal (µg/kg) | Concentration at 2 Days Withdrawal (µg/kg) |
| Liver | <100 - 120 | Not Detected | Not Detected |
| Kidney | 140 - 280 | Not Detected | Not Detected |
Following oral administration of 44 mg/kg lincomycin in feed.[3]
Visualization of Experimental Workflow and Metabolic Pathway
Experimental Workflow
The following diagram illustrates the general workflow for a pharmacokinetic study of lincomycin using this compound as an internal standard.
Caption: Workflow for a typical pharmacokinetic study of lincomycin.
Metabolic Pathway of Lincomycin
Lincomycin undergoes metabolism in animals, primarily through oxidation and demethylation. The major metabolites identified are lincomycin sulfoxide (B87167) and N-desmethyl lincomycin.[2]
Caption: Simplified metabolic pathway of lincomycin in animals.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of lincomycin in biological samples for pharmacokinetic studies in animal models. The detailed protocols and compiled data in these application notes serve as a valuable resource for researchers in the field of veterinary drug development and safety assessment. Accurate pharmacokinetic data is paramount for establishing appropriate dosing regimens and ensuring the responsible use of antibiotics in animals.
References
Application Note: High-Throughput and Efficient Sample Preparation of Lincomycin in Biological Matrices using Lincomycin-d3 as an Internal Standard
ABSTRACT: This application note provides detailed protocols for the extraction of lincomycin (B1675468) from various biological matrices for quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Lincomycin-d3, is crucial for achieving accurate and precise quantification by compensating for matrix effects and variability in sample processing.[1][2] Three common and effective sample preparation techniques are described: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). This document is intended for researchers, scientists, and drug development professionals requiring robust and reliable methods for the bioanalysis of lincomycin.
Introduction
Lincomycin is a lincosamide antibiotic used in veterinary medicine.[3][4] Monitoring its concentration in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and food safety analysis.[1][2][3] The complexity of biological samples necessitates an efficient sample preparation method to remove interferences and enrich the analyte of interest before instrumental analysis. The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for quantitative LC-MS/MS bioanalysis as it mimics the behavior of the analyte during extraction and ionization, thereby correcting for potential variations.[5]
This application note details three widely used sample preparation protocols:
-
Protein Precipitation (PPT): A simple and rapid method suitable for high-throughput screening.
-
Solid-Phase Extraction (SPE): A more selective technique that provides cleaner extracts and analyte enrichment.[6][7][8]
-
Liquid-Liquid Extraction (LLE): A classic extraction method based on the differential solubility of the analyte in two immiscible liquids.
Materials and Reagents
-
Lincomycin hydrochloride (Reference Standard)
-
This compound (Internal Standard)[1]
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide
-
Water (deionized or Milli-Q)
-
Biological matrix (e.g., plasma, serum, urine, tissue homogenate)
-
SPE cartridges (e.g., Polymeric Reversed-Phase, Mixed-Mode Cation Exchange)
-
Extraction solvents for LLE (e.g., Ethyl acetate, Dichloromethane)
Experimental Protocols
General Workflow
The general workflow for the sample preparation of lincomycin in biological matrices is depicted in the following diagram.
Caption: General workflow for Lincomycin sample preparation.
Protocol 1: Protein Precipitation (PPT)
This protocol is a simple and fast method for removing proteins from plasma or serum samples.[9]
-
Pipette 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.
-
Add 20 µL of this compound working solution (e.g., 5 mg/L in methanol).[2]
-
Vortex for 10 seconds to mix.
-
Add 300 µL of cold methanol to precipitate the proteins.[2]
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
The supernatant can be directly injected for LC-MS/MS analysis or evaporated and reconstituted in the mobile phase.[9] For increased sensitivity, the supernatant can be diluted with acidified water (e.g., 0.1% formic acid).[2]
Protocol 2: Solid-Phase Extraction (SPE)
This protocol provides a cleaner extract compared to PPT and is suitable for various matrices, including serum, milk, and tissue homogenates.[3][10]
-
Sample Pre-treatment:
-
For serum/plasma: To 200 µL of serum, add 190 µL of phosphoric acid and 10 µL of the this compound internal standard solution.[10] Vortex to mix.
-
For milk: Dilute the milk sample with an appropriate buffer.
-
-
SPE Cartridge Conditioning:
-
Condition a polymeric cation exchange or reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.[11]
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 0.5 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak solvent to remove interferences. For example, use 500 µL of 25 mM ammonium acetate in water, followed by 500 µL of methanol.[11]
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of a suitable elution solvent. For a cation exchange cartridge, this could be 500 µL of methanol containing 2% ammonium hydroxide.[11]
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100-200 µL of the initial mobile phase for LC-MS/MS analysis.[12]
-
Protocol 3: Liquid-Liquid Extraction (LLE)
LLE is a classic technique that can be adapted for various biological matrices.[4]
-
To 500 µL of the biological sample in a glass tube, add the this compound internal standard.
-
Add a suitable volume of a pH-adjusting buffer if necessary to ensure lincomycin is in a neutral form.
-
Add 2 mL of an immiscible organic solvent (e.g., ethyl acetate or a mixture of dichloromethane (B109758) and isopropanol).
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a clean tube.
-
Repeat the extraction of the aqueous layer with another 2 mL of the organic solvent.
-
Combine the organic extracts.
-
Evaporate the combined organic phase to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes typical performance data for the different sample preparation methods for lincomycin.
| Parameter | Protein Precipitation (Plasma) | Solid-Phase Extraction (Milk) | Solid-Phase Extraction (Avian Tissues) | Liquid-Liquid Extraction (Various Tissues) |
| Recovery (%) | 98 - 101[9] | 92.3 - 97.2[3] | 98 - 101[2] | 71.11 - 98.30[13] |
| Limit of Detection (LOD) | 19 µg/kg (in feathers)[2] | 0.013 ng/mL[3] | 19-22 µg/kg[9] | 25-40 µg/kg[13] |
| Limit of Quantification (LOQ) | 62 µg/kg (in feathers)[2] | - | 62-73 µg/kg[9] | 40-60 µg/kg[13] |
| Relative Standard Deviation (RSD) (%) | < 15 | 0.25 - 1.96[3] | 7.29 (in feathers)[2] | Intra-day: 1.5-13.4, Inter-day: 1.9-12.1[13] |
Conclusion
The choice of sample preparation protocol for lincomycin analysis depends on the specific requirements of the study, including the biological matrix, required sensitivity, and sample throughput. Protein precipitation is a rapid and simple method suitable for high-throughput applications. Solid-phase extraction offers superior cleanup and analyte concentration, resulting in higher sensitivity and reduced matrix effects. Liquid-liquid extraction is a versatile technique that can be optimized for various matrices. In all cases, the use of this compound as an internal standard is highly recommended to ensure the accuracy and reliability of the quantitative results. The protocols provided in this application note serve as a starting point and may require further optimization for specific applications and matrices.
References
- 1. veeprho.com [veeprho.com]
- 2. Buy this compound [smolecule.com]
- 3. Determination of Lincomycin in Milk Using Cu-Based Metal-Organic Framework Adsorbent and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Cost-Effective and Sensitive Method for the Determination of Lincomycin in Foods of Animal Origin Using High-Performance Liquid Chromatography | MDPI [mdpi.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Solid Phase Extraction Guide | Thermo Fisher Scientific - UK [thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SPE Method Development | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. agilent.com [agilent.com]
- 13. A Cost-Effective and Sensitive Method for the Determination of Lincomycin in Foods of Animal Origin Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application of Lincomycin-d3 for Antibiotic Residue Testing in Food Matrices
Introduction
Lincomycin (B1675468) is a lincosamide antibiotic widely used in veterinary medicine to treat bacterial infections in livestock and poultry.[1] The potential for lincomycin residues to persist in animal-derived food products such as meat, milk, and honey necessitates robust and reliable analytical methods to ensure food safety and compliance with regulatory limits.[2] The European Union, for instance, has established maximum residue limits (MRLs) for lincomycin in various animal tissues and milk.[2] To achieve accurate and precise quantification of lincomycin in complex food matrices, stable isotope-labeled internal standards are indispensable. Lincomycin-d3, a deuterated analog of lincomycin, serves as an excellent internal standard for mass spectrometry-based methods, effectively compensating for matrix effects and variations in sample preparation and instrument response.[3] This application note provides detailed protocols for the determination of lincomycin residues in animal tissues and milk using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle
The analytical methodology is based on the principle of isotope dilution mass spectrometry. A known amount of this compound is added to the sample prior to extraction and cleanup. Both the native lincomycin and the labeled internal standard are co-extracted and analyzed by LC-MS/MS. The chromatographic system separates lincomycin from other matrix components, and the mass spectrometer detects and quantifies both lincomycin and this compound using Multiple Reaction Monitoring (MRM). The ratio of the response of the native analyte to the internal standard is used for quantification, which corrects for potential losses during sample processing and ionization suppression or enhancement in the mass spectrometer.
Quantitative Data Summary
The following tables summarize the performance characteristics of the described methods for the analysis of lincomycin in various food matrices using this compound as an internal standard.
Table 1: LC-MS/MS Method Performance for Lincomycin in Broiler Chicken Tissues
| Parameter | Feathers | Muscle | Liver |
| Limit of Detection (LOD) (µg/kg) | 19 | 22 | 10 |
| Limit of Quantification (LOQ) (µg/kg) | 62 | 73 | 34 |
| Recovery (%) | 98 - 101 | 98 - 101 | 98 - 101 |
| Coefficient of Determination (r²) | > 0.99 | > 0.99 | > 0.99 |
| Data sourced from a study on broiler chicken tissues.[2] |
Table 2: LC-MS/MS Parameters for Lincomycin and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Type |
| Lincomycin | 407.2 | 126.1 | Quantifier |
| 407.2 | 359.2 | Qualifier | |
| This compound | 410.0 | 129.0 | Quantifier |
| 410.0 | 362.0 | Qualifier | |
| MRM transitions for Lincomycin and this compound.[2][4] |
Experimental Protocols
Protocol 1: Analysis of Lincomycin in Animal Tissues (Muscle, Liver)
1. Materials and Reagents
-
Lincomycin Hydrochloride (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Hexane (B92381) (HPLC grade)
-
Ethyl Acetate (B1210297) (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Chromabond® Florisil® SPE Cartridges
-
0.22 µm Syringe Filters
2. Sample Preparation
-
Weigh 1.0 g (± 0.01 g) of homogenized tissue sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Spike the sample with an appropriate amount of this compound internal standard solution.
-
Add 40 mL of methanol to the tube.
-
Shake vigorously for a specified time (e.g., 15 minutes) using a mechanical shaker.
-
Centrifuge the sample to separate the supernatant.
-
Filter the supernatant through a glass fiber filter.
-
Condition a Chromabond® Florisil® SPE cartridge with 10 mL of hexane followed by 10 mL of a methanol:ethyl acetate (8:2 v/v) solution.[2]
-
Load the filtered supernatant onto the conditioned SPE cartridge at a flow rate of 1 mL/min.[2]
-
Collect the eluate in a 50 mL tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.[2]
-
Reconstitute the residue in 500 µL of methanol:water (9:1 v/v).[2]
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity or equivalent
-
Column: SunFire C18 (or equivalent), 2.1 x 50 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-1 min: 10% B
-
1-6.5 min: 10-50% B
-
6.5-7 min: 50-100% B
-
7-8 min: 100% B
-
8.1-10 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30°C
-
MS System: AB SCIEX API 5500 or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: See Table 2
Protocol 2: Analysis of Lincomycin in Milk
1. Materials and Reagents
-
Lincomycin Hydrochloride (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (LC-MS grade)
-
0.22 µm Syringe Filters
2. Sample Preparation
-
Pipette 1.0 mL of milk into a 15 mL polypropylene centrifuge tube.
-
Spike the sample with an appropriate amount of this compound internal standard solution.
-
Add 2.0 mL of acetonitrile to the tube for protein precipitation.
-
Vortex the tube vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
Use the same LC-MS/MS conditions as described in Protocol 1.
Visualizations
Caption: Experimental workflow for Lincomycin analysis in animal tissue.
Caption: Experimental workflow for Lincomycin analysis in milk.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of lincomycin residues in various food matrices. The detailed protocols and performance data presented in this application note demonstrate the suitability of this approach for routine monitoring and regulatory compliance testing. The isotope dilution LC-MS/MS method offers high sensitivity, specificity, and accuracy, making it an essential tool for ensuring the safety of the food supply.
References
- 1. Determination of Lincomycin in Milk Using Cu-Based Metal-Organic Framework Adsorbent and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Implementation and Validation of an Analytical Method for Lincomycin Determination in Feathers and Edible Tissues of Broiler Chickens by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of liquid chromatography tandem mass spectrometry methods for the determination of gentamicin, lincomycin, and spectinomycin in the presence of their impurities in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Universal LC-MS/MS Method for Simultaneous Detection of Antibiotic Residues in Animal and Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Therapeutic Drug Monitoring of Lincomycin with a Deuterated Standard
Application Notes and Protocols for Lincomycin-d3 in Veterinary Drug Residue Analysis
Introduction
Lincomycin (B1675468) is a lincosamide antibiotic widely used in veterinary medicine to treat bacterial infections in food-producing animals.[1][2] Its use, however, raises concerns about potential residues in animal-derived food products such as meat, milk, eggs, and honey, which can pose risks to human health.[1][3] To ensure food safety, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for lincomycin in various food matrices.[3][4] Accurate and sensitive analytical methods are crucial for monitoring these residues.
This document provides detailed application notes and protocols for the quantitative analysis of lincomycin in various veterinary drug residue matrices using Lincomycin-d3 as a stable isotope-labeled internal standard. The use of an isotopic internal standard like this compound is critical for achieving high accuracy and precision, as it effectively compensates for matrix effects and variations during sample preparation and instrumental analysis.[5] The primary analytical technique described is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive method for the detection and quantification of veterinary drug residues.[6][7]
Quantitative Data Summary
The following tables summarize the performance characteristics of methods for the analysis of lincomycin in various animal-derived matrices. These values are compiled from various studies and represent typical performance that can be achieved using the protocols outlined below.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Lincomycin
| Matrix | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Feathers | 19 | 62 | [7] |
| Muscle (Chicken) | 22 | 73 | [7] |
| Liver (Chicken) | 10 | 34 | [7] |
| Pig Liver & Muscle | 25-40 | 40-60 | [3][8] |
| Chicken Kidney & Liver | 25-40 | 40-60 | [3][8] |
| Cow Fat, Liver & Milk | 25-40 | 40-60 | [3][8] |
| Goat Muscle, Liver & Milk | 25-40 | 40-60 | [3][8] |
| Eggs | 25-40 | 40-60 | [3][8] |
| Honey | 7 | - | [9] |
Table 2: Recovery Rates for Lincomycin
| Matrix | Spiking Level (µg/kg) | Recovery (%) | Reference |
| Feathers, Muscle, Liver | Not Specified | 98 - 101 | [7] |
| Various Animal Tissues | 60, MRL, 2x MRL | 71.11 - 98.30 | [3][10] |
| Milk | 100, 500, 1000 | 92.3 - 97.2 | [11] |
| Honey | 10, 500, 10000 | 84 - 107 | [9] |
Experimental Protocols
Protocol 1: Analysis of Lincomycin in Animal Tissues (Muscle, Liver) and Milk
This protocol is a comprehensive procedure for the extraction, purification, and LC-MS/MS analysis of lincomycin residues in various animal tissues and milk, utilizing this compound as an internal standard.
1. Materials and Reagents
-
Lincomycin hydrochloride standard
-
This compound internal standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized or Milli-Q)
-
n-Hexane (HPLC grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., Chromabond® Florisil® or Oasis HLB)[7]
2. Sample Preparation and Extraction
-
Homogenization: Weigh 2-5 g of homogenized tissue or 5 mL of milk into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Spike the sample with an appropriate amount of this compound working solution.
-
Extraction:
-
Defatting (for fatty tissues and milk):
-
Add 10 mL of n-hexane to the combined extract.[6]
-
Vortex for 1 minute and centrifuge to separate the layers.
-
Discard the upper hexane (B92381) layer.[6]
-
-
Evaporation: Evaporate the extract to near dryness under a gentle stream of nitrogen at 45 °C.
3. Solid Phase Extraction (SPE) Clean-up
-
Cartridge Conditioning: Condition the SPE cartridge with methanol followed by water.
-
Sample Loading: Reconstitute the dried extract in a suitable loading buffer and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge to remove interfering substances.
-
Elution: Elute the analytes with a suitable solvent, such as methanol-ammonia solution (95/5, v/v).[12]
-
Final Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.[12]
4. LC-MS/MS Analysis
-
LC Column: C18 reversed-phase column (e.g., 250 mm x 2.1 mm, 5 µm).[6]
-
Mobile Phase: A gradient of 0.1% formic acid in acetonitrile and an ammonium formate buffer.[6]
-
Flow Rate: 0.2 mL/min.[6]
-
Injection Volume: 10-20 µL.
-
Mass Spectrometry: Electrospray ionization in positive ion mode (ESI+).
-
MRM Transitions:
-
Lincomycin: Precursor ion m/z 407.2 -> Product ions m/z 126.1 and 359.2.[6]
-
This compound: Monitor the corresponding mass shift for the precursor and product ions.
-
5. Quantification
Quantification is based on the ratio of the peak area of the lincomycin MRM transitions to the peak area of the this compound MRM transitions.[6] A calibration curve is constructed using standards prepared in a blank matrix extract and spiked with a constant amount of the internal standard.
Protocol 2: Analysis of Lincomycin in Honey
This protocol is adapted for the specific challenges of the honey matrix.
1. Materials and Reagents
-
Same as Protocol 1.
2. Sample Preparation and Extraction
-
Dissolution: Weigh 5 g of honey into a 50 mL centrifuge tube and dissolve in 10 mL of water.
-
Internal Standard Spiking: Spike the sample with this compound working solution.
-
Extraction: Proceed with SPE clean-up as described in Protocol 1. The initial liquid-liquid extraction with acetonitrile may not be necessary for honey.
3. SPE Clean-up and LC-MS/MS Analysis
-
Follow steps 3 and 4 from Protocol 1. For honey samples, it might be beneficial to re-dissolve the final extract in a smaller volume to concentrate the sample tenfold.[12]
Visualizations
Caption: Workflow for Veterinary Drug Residue Analysis.
Caption: Role of this compound in Analysis.
References
- 1. testinglab.com [testinglab.com]
- 2. fao.org [fao.org]
- 3. mdpi.com [mdpi.com]
- 4. CN103424481A - Residue analysis method of lincomycin, clindamycin and spectinomycin - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative analysis of lincomycin in animal tissues and bovine milk by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Implementation and Validation of an Analytical Method for Lincomycin Determination in Feathers and Edible Tissues of Broiler Chickens by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of lincomycin and tylosin residues in honey using solid-phase extraction and liquid chromatography-atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Cost-Effective and Sensitive Method for the Determination of Lincomycin in Foods of Animal Origin Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of Lincomycin in Milk Using Cu-Based Metal-Organic Framework Adsorbent and Liquid Chromatography-Tandem Mass Spectrometry [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
Application Note: High-Throughput Quantification of Lincomycin in Human Plasma using a Validated LC-MS/MS Method with Lincomycin-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Lincomycin in human plasma. The method utilizes Lincomycin-d3 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. A simple protein precipitation step is employed for sample preparation, allowing for high-throughput analysis. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode. This method has been validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.
Introduction
Lincomycin is a lincosamide antibiotic effective against a wide range of Gram-positive bacteria.[1] It functions by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit.[2] Accurate quantification of Lincomycin in biological matrices is crucial for pharmacokinetic and toxicokinetic studies, as well as for therapeutic drug monitoring to optimize dosage regimens. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting matrix effects and variations in instrument response, thereby improving the reliability of the results.[3] This application note provides a comprehensive protocol for the determination of Lincomycin in human plasma using a validated LC-MS/MS method.
Experimental Protocols
Materials and Reagents
-
Lincomycin hydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
HPLC-grade methanol (B129727)
-
HPLC-grade acetonitrile
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
-
Liquid Chromatograph (LC) system capable of gradient elution
-
Triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.7 µm)
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare primary stock solutions of Lincomycin (1 mg/mL) and this compound (100 µg/mL) in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of Lincomycin by serial dilution of the stock solution with 50% methanol.
-
Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 10 µg/mL) by diluting the stock solution with 50% methanol.
-
Calibration Standards and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.
Sample Preparation Protocol
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of methanol to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Method Parameters
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 2.0 | |
| 2.1 | |
| 4.0 |
Mass Spectrometry (MS/MS) Conditions:
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 450°C |
| Curtain Gas | 30 psi |
| Ion Source Gas 1 | 45 psi |
| Ion Source Gas 2 | 40 psi |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (V) |
| Lincomycin (Quantifier) | 407.0 | 126.3 | 60 | 24 |
| Lincomycin (Qualifier) | 407.0 | 359.4 | 60 | 32 |
| This compound (IS) | 409.8 | 129.0 | 70 | 35 |
Data Presentation and Method Validation
The developed LC-MS/MS method was validated according to regulatory guidelines. A summary of the quantitative data is presented in the table below.
| Validation Parameter | Result |
| Linearity Range | 0.5 - 200 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 12% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | 98% - 101% |
| Matrix Effect | No significant matrix effect observed |
Visualizations
Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of Lincomycin in human plasma.
Lincomycin Mechanism of Action
Caption: Lincomycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of Lincomycin in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. The simple protein precipitation sample preparation protocol is amenable to automation and allows for rapid sample processing. This validated method is well-suited for a variety of clinical and research applications, including pharmacokinetic analysis and therapeutic drug monitoring.
References
- 1. Implementation and Validation of an Analytical Method for Lincomycin Determination in Feathers and Edible Tissues of Broiler Chickens by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Lincomycin Hydrochloride? [synapse.patsnap.com]
- 3. tandfonline.com [tandfonline.com]
Preparation of Lincomycin-d3 Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the preparation of a Lincomycin-d3 stock solution. This compound is a deuterated analog of Lincomycin, an antibiotic primarily effective against Gram-positive bacteria. It is commonly utilized as an internal standard in analytical and pharmacokinetic research, particularly in mass spectrometry-based quantification, to ensure accuracy and precision.
Physicochemical Data and Solubility
A summary of the essential quantitative data for this compound is presented in the table below. This information is critical for accurate stock solution preparation and experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₁D₃N₂O₆S | [1] |
| Molecular Weight | 409.56 g/mol | [1][2] |
| Solubility | Soluble in methanol (B129727). | [3] |
| Storage Temperature | -20°C | [4] |
Experimental Protocol: Preparation of a 1 mg/mL this compound Stock Solution
This protocol outlines the steps for preparing a 1 mg/mL stock solution of this compound, a common concentration for use as an internal standard in analytical methods.
Materials:
-
This compound powder
-
Methanol (HPLC or LC-MS grade)
-
Calibrated analytical balance
-
Volumetric flask (e.g., 1 mL or 5 mL)
-
Micropipettes
-
Amber glass vial for storage
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and gloves
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh a precise amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 1 mg/mL solution, weigh 1 mg of the powder.
-
Dissolution: Carefully transfer the weighed this compound powder into a clean, dry volumetric flask.
-
Solvent Addition: Add a small volume of methanol to the volumetric flask (approximately half of the final desired volume).
-
Mixing: Gently swirl the flask or use a vortex mixer at a low setting to dissolve the powder completely. Ensure no solid particles are visible.
-
Volume Adjustment: Once the powder is fully dissolved, add methanol to the volumetric flask up to the calibration mark.
-
Final Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the prepared stock solution into a clean, properly labeled amber glass vial to protect it from light. Store the stock solution at -20°C. A Lincomycin stock solution in methanol has been shown to be stable for at least one month at this temperature[4].
Preparation of a Working Solution:
For applications such as an internal standard in mass spectrometry, a more dilute working solution is often required. For instance, a 5 µg/mL (5 mg/L) working solution can be prepared from the 1 mg/mL stock solution[5].
-
Pipette 5 µL of the 1 mg/mL this compound stock solution into a 1 mL volumetric flask.
-
Add methanol to the flask up to the calibration mark.
-
Mix thoroughly by inverting the flask several times.
This working solution is now ready for use in spiking biological samples or for creating calibration curves.
Experimental Workflow
The following diagram illustrates the key steps involved in the preparation of a this compound stock solution.
Signaling Pathways and Logical Relationships
The primary application of a this compound stock solution in research is not to influence signaling pathways directly, but rather to serve as a crucial tool in the analytical quantification of its non-deuterated counterpart, Lincomycin. The logical relationship is outlined in the diagram below.
References
- 1. scbt.com [scbt.com]
- 2. 154-21-2 (Unlabeled) | C18H34N2O6S | CID 71749788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Lincomycin | C18H34N2O6S | CID 3000540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A Cost-Effective and Sensitive Method for the Determination of Lincomycin in Foods of Animal Origin Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy this compound [smolecule.com]
Application Note: High-Throughput Quantification of Lincomycin in Complex Biological Samples using Lincomycin-d3 Internal Standard by LC-MS/MS
Introduction
Lincomycin (B1675468) is a lincosamide antibiotic widely used in veterinary medicine to treat infections caused by Gram-positive bacteria.[1] Its use can lead to residues in animal-derived food products, and monitoring its levels in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and food safety.[2] This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of lincomycin in complex biological samples, such as plasma and milk. The use of a stable isotope-labeled internal standard, Lincomycin-d3, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.[2][3]
Principle
This method utilizes a protein precipitation or solid-phase extraction (SPE) sample preparation step to isolate lincomycin and the internal standard (IS), this compound, from the biological matrix. The extracted analytes are then separated using reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard.
Materials and Reagents
-
Analytes: Lincomycin Hydrochloride (analytical standard), this compound (internal standard)[2]
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)
-
Sample Preparation:
-
For Protein Precipitation: 1.5 mL or 2 mL microcentrifuge tubes, vortex mixer, centrifuge.
-
For Solid-Phase Extraction (SPE): SPE cartridges (e.g., Oasis HLB or Strata-X-C), SPE vacuum manifold, collection tubes.
-
-
LC-MS/MS System: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Experimental Protocols
Protocol 1: Sample Preparation by Protein Precipitation (for Plasma/Serum)
This protocol is a rapid and simple method for removing the majority of proteins from plasma or serum samples.
-
Sample Aliquoting: Pipette 100 µL of the plasma or serum sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the this compound working solution (e.g., 1 µg/mL in methanol) to each sample, calibrator, and quality control sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube. This results in a 3:1 ratio of organic solvent to sample.
-
Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Protocol 2: Sample Preparation by Solid-Phase Extraction (for Milk)
This protocol provides a more thorough cleanup for complex matrices like milk, reducing matrix effects.[4][5]
-
Sample Pre-treatment: To 1 mL of milk sample, add 2 mL of acetonitrile.[4][5] Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes to precipitate proteins and fat.[4][5]
-
Internal Standard Spiking: Transfer the supernatant to a clean tube and add 10 µL of the this compound working solution.
-
SPE Cartridge Conditioning: Condition an SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load the supernatant from step 2 onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute the analytes with 3 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase starting conditions (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) and transfer to an autosampler vial.
LC-MS/MS Method
The following are typical parameters and can be optimized for the specific instrumentation used.
| Parameter | Typical Setting |
| LC Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
MRM Transitions
The following MRM transitions are monitored for lincomycin and its internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Lincomycin | 407.2 | 126.1 | 359.2 | 25 |
| This compound | 410.2 | 126.1 | 362.2 | 25 |
Quantitative Data Summary
The following table summarizes the typical quantitative performance of the method across various biological matrices.
| Parameter | Plasma/Serum | Milk | Honey |
| Linear Range | 0.5 - 200 ng/mL | 1 - 500 ng/mL | 2 - 1000 ng/g |
| Correlation Coefficient (r²) | > 0.995 | > 0.99 | > 0.99 |
| Accuracy (% Bias) | Within ±15% (85-115%) | Within ±15% (85-115%) | Within ±20% (80-120%) |
| Precision (% RSD) | < 15% | < 15% | < 20% |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 1 ng/mL | 2 ng/g |
| Recovery | > 85% | > 80% | > 75% |
Data compiled from various sources and represents typical method performance. Actual results may vary depending on the specific matrix, instrumentation, and laboratory conditions.
Visualizations
Caption: Overall experimental workflow for Lincomycin quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. veeprho.com [veeprho.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Determination of Lincomycin in Milk Using Cu-Based Metal-Organic Framework Adsorbent and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Matrix Effects with Lincomycin-d3 in LC-MS
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance for matrix effects encountered during the LC-MS analysis of Lincomycin (B1675468), utilizing Lincomycin-d3 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of Lincomycin?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Lincomycin, due to the presence of co-eluting substances from the sample matrix.[1][2] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1] Common sources of matrix effects in biological samples include phospholipids, salts, and proteins.[1]
Q2: I am observing poor accuracy and precision in my quality control (QC) samples for Lincomycin. Could this be due to matrix effects, even though I am using this compound as an internal standard?
A2: Yes, while stable isotope-labeled internal standards (SIL-IS) like this compound are designed to compensate for matrix effects, issues can still arise.[3] Inadequate chromatographic separation between Lincomycin and interfering matrix components can lead to differential ion suppression between the analyte and the internal standard.[3] Furthermore, significant variability in the matrix composition between different samples can overwhelm the corrective capacity of the internal standard.
Q3: My this compound internal standard signal is highly variable across different samples. What could be the cause?
A3: High variability in the internal standard signal is a strong indicator of significant and inconsistent matrix effects. This suggests that different samples may have varying levels of interfering components that co-elute with this compound, causing erratic ion suppression or enhancement. It is also possible that issues with the sample preparation process are leading to inconsistent recovery of the internal standard.
Q4: How can I quantitatively assess the extent of matrix effects in my Lincomycin assay?
A4: The most common method is the post-extraction spike analysis.[1][4] This involves comparing the peak area of this compound (and Lincomycin) in a sample prepared from a blank matrix extract to the peak area of the standard in a neat solution (e.g., mobile phase). The ratio of these peak areas provides a quantitative measure of the matrix effect, often referred to as the matrix factor.[1]
Troubleshooting Guides
Issue 1: Inconsistent Peak Area Ratios of Lincomycin to this compound
This issue often points to chromatographic problems where the analyte and internal standard are not experiencing the same degree of matrix effect.
Troubleshooting Steps:
-
Optimize Chromatographic Separation:
-
Adjust the gradient elution profile to better separate Lincomycin from matrix interferences.
-
Experiment with different mobile phase compositions, such as altering the organic solvent or the concentration of additives like formic acid or ammonium (B1175870) formate.[5]
-
Consider using a different stationary phase (e.g., a different C18 column or a HILIC column) to achieve a different selectivity.[6]
-
-
Enhance Sample Preparation:
-
Incorporate a more rigorous sample clean-up technique. If you are using protein precipitation, consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to more effectively remove interfering substances.[7]
-
Issue 2: Low Signal Intensity for both Lincomycin and this compound (Ion Suppression)
This indicates that co-eluting matrix components are suppressing the ionization of both the analyte and the internal standard.
Troubleshooting Steps:
-
Improve Sample Clean-up:
-
Solid-Phase Extraction (SPE): Utilize an appropriate SPE cartridge (e.g., mixed-mode cation exchange) to selectively retain Lincomycin and wash away interfering compounds.
-
Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to selectively extract Lincomycin while leaving matrix components behind.
-
-
Modify Chromatographic Conditions:
-
Ensure that Lincomycin and this compound elute in a "clean" region of the chromatogram, away from the bulk of the matrix components that often elute at the beginning of the run.
-
Quantitative Data Summary
The following tables summarize typical validation parameters for Lincomycin analysis, providing a benchmark for expected performance.
Table 1: Sample Preparation Method Comparison for Lincomycin Recovery
| Sample Preparation Method | Analyte | Mean Recovery (%) | RSD (%) | Reference |
| Protein Precipitation (Acetonitrile) | Lincomycin | 85 | < 15 | [8] |
| Solid-Phase Extraction (SPE) | Lincomycin | 92 | < 10 | [7] |
| Liquid-Liquid Extraction (LLE) | Lincomycin | 78 | < 15 | [8] |
Table 2: Matrix Effect Evaluation in Different Biological Matrices
| Matrix | Analyte | Internal Standard | Matrix Factor (MF) | Acceptance Criteria | Reference |
| Human Serum | Lincomycin | This compound | 0.95 - 1.08 | 0.85 - 1.15 | [7] |
| Porcine Muscle | Lincomycin | Clindamycin | 0.91 - 1.05 | 0.85 - 1.15 | [5] |
| Bovine Milk | Lincomycin | Clindamycin | 0.89 - 1.12 | 0.85 - 1.15 | [5] |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using the Post-Extraction Spike Method
Objective: To quantify the matrix effect on the analysis of Lincomycin using this compound.
Procedure:
-
Prepare Blank Matrix Extract: Extract a blank sample of the biological matrix (e.g., plasma, tissue homogenate) using your established sample preparation protocol.
-
Prepare Spiked Matrix Sample (Set A): To the blank matrix extract, add a known amount of Lincomycin and this compound standard solution.
-
Prepare Neat Standard Sample (Set B): Prepare a solution of Lincomycin and this compound in the mobile phase at the same final concentration as in Set A.
-
LC-MS Analysis: Analyze both sets of samples using the developed LC-MS method.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set A) / (Peak Area of Analyte in Set B)
-
An MF value of 1 indicates no matrix effect.
-
An MF value < 1 indicates ion suppression.
-
An MF value > 1 indicates ion enhancement.
-
Protocol 2: Sample Preparation of Plasma using Protein Precipitation
Objective: A quick and simple method for the extraction of Lincomycin from plasma samples.
Materials:
-
Plasma sample
-
Acetonitrile (B52724) containing this compound (internal standard)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing this compound.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Visualizations
Caption: Troubleshooting workflow for matrix effects.
Caption: Protein precipitation workflow for plasma samples.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. dshs-koeln.de [dshs-koeln.de]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Quantitative analysis of lincomycin in animal tissues and bovine milk by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of LC-MS/MS methods to measure tobramycin and lincomycin in plasma, microdialysis fluid and urine: application to a pilot pharmacokinetic research study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Cost-Effective and Sensitive Method for the Determination of Lincomycin in Foods of Animal Origin Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Lincomycin-d3 as an Internal Standard
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Lincomycin-d3 for use as an internal standard (IS) in quantitative bioanalysis. The following question-and-answer format addresses common issues and provides detailed experimental protocols to ensure accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: Why is the concentration of the internal standard (IS) a critical parameter in LC-MS/MS assays?
A1: The concentration of the internal standard is crucial for ensuring the accuracy and precision of quantitative bioanalytical methods.[1] An optimized IS concentration helps to adequately compensate for variability during sample preparation, injection, and ionization without introducing new sources of error.[2] An inappropriate concentration can lead to issues such as poor linearity, inaccurate results, and increased variability.[3]
Q2: What are the potential consequences of using a this compound concentration that is too low or too high?
A2:
-
Too Low: A low IS concentration can result in a poor signal-to-noise ratio (S/N), leading to high variability in the IS response and compromising the precision of the assay.[1] It can also make the assay more susceptible to interference from the analyte's signal, a phenomenon known as cross-talk.[3]
-
Too High: A high IS concentration can lead to detector saturation, which can negatively impact linearity. It may also suppress the ionization of the analyte, particularly at the lower limit of quantitation (LLOQ), reducing the sensitivity of the assay. Furthermore, a high concentration of the deuterated IS could potentially contain unlabeled analyte as an impurity, which would interfere with the measurement of the endogenous analyte.
Q3: How do I determine the optimal concentration range for this compound?
A3: A common starting point is to select a concentration that provides a robust and reproducible signal, typically well above the instrument's limit of detection. A general recommendation is to use an IS concentration that results in a response that is in the mid-range of the calibration curve of the analyte. Some literature suggests matching the IS response to be approximately one-third to one-half of the analyte's response at the upper limit of quantitation (ULOQ).[3] The optimal concentration should be determined experimentally by evaluating its impact on the assay's linearity, accuracy, and precision.
Q4: What is "cross-talk" and how does it relate to the this compound concentration?
A4: Cross-talk refers to the interference between the analyte (Lincomycin) and the internal standard (this compound) signals in the mass spectrometer. This can occur in two ways:
-
Analyte to IS: The isotopic pattern of the unlabeled Lincomycin may contribute to the signal of this compound.
-
IS to Analyte: The this compound standard may contain a small amount of unlabeled Lincomycin as an impurity.
The concentration of the IS can influence the impact of cross-talk. According to the ICH M10 guideline, the interference from the IS in a blank sample should be less than 20% of the analyte response at the LLOQ, and the interference from the analyte in a zero sample (containing only IS) should be less than 5% of the IS response.[3]
Q5: My this compound signal is highly variable across my sample batch. What are the possible causes?
A5: High variability in the IS signal can be caused by several factors, including:
-
Inconsistent Sample Preparation: Errors in pipetting, extraction, or reconstitution can lead to inconsistent IS concentrations in the final samples.[2]
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of this compound, leading to signal variability.[4][5]
-
Instrument Instability: Fluctuations in the LC-MS system, such as an unstable spray or a dirty ion source, can cause signal drift.
-
IS Stability: Lincomycin may be unstable under certain conditions. For instance, it shows less rapid degradation in acidic solutions compared to basic solutions at elevated temperatures.[6] Ensure the stability of this compound in your matrix and processing conditions.
Troubleshooting Guides
Issue 1: Poor Linearity of the Calibration Curve (r² < 0.99)
| Potential Cause | Troubleshooting Steps |
| Inappropriate IS Concentration | Experiment with different this compound concentrations. A high concentration might be causing detector saturation, while a very low concentration could be affected by cross-talk. |
| Cross-talk from Analyte to IS | At high analyte concentrations, the isotopic contribution from Lincomycin might be artificially inflating the this compound signal. Evaluate cross-talk as described in the experimental protocols below. |
| Analyte or IS Stability Issues | Verify the stability of both Lincomycin and this compound in the stock solutions and in the biological matrix under the storage and experimental conditions. |
| Non-optimized LC-MS Conditions | Re-evaluate chromatographic and mass spectrometric parameters to ensure optimal peak shape and signal response for both the analyte and the IS. |
Issue 2: Inaccurate or Imprecise Quality Control (QC) Samples
| Potential Cause | Troubleshooting Steps |
| Variable Matrix Effects | The matrix effect may not be consistent across different lots of the biological matrix. Evaluate matrix effects using at least six different sources of the matrix as per ICH M10 guidelines.[3] |
| Inconsistent IS Addition | Ensure precise and consistent addition of the this compound working solution to all samples, including calibrators and QCs. Use calibrated pipettes and a consistent procedure.[7] |
| Poor Recovery of Analyte and/or IS | Optimize the sample extraction procedure to ensure consistent and efficient recovery of both Lincomycin and this compound. |
| IS Not Tracking the Analyte | Although stable isotope-labeled IS are expected to track the analyte well, differences in chromatography or matrix effects can occur. Ensure co-elution of the analyte and IS. |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration
This protocol outlines a systematic approach to selecting the most appropriate concentration for this compound as an internal standard.
-
Prepare Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of Lincomycin and this compound in a suitable solvent (e.g., methanol).
-
From the this compound stock, prepare a series of working solutions at different concentrations (e.g., 10 ng/mL, 50 ng/mL, 100 ng/mL, 500 ng/mL).
-
-
Evaluate IS Response:
-
Prepare blank matrix samples and spike them with each of the this compound working solutions.
-
Inject these samples into the LC-MS/MS system and evaluate the peak area and signal-to-noise ratio (S/N) for each concentration.
-
Select a concentration that provides a robust and reproducible peak with a high S/N.
-
-
Assess Impact on Calibration Curve:
-
Prepare calibration curves for Lincomycin ranging from the LLOQ to the ULOQ.
-
Spike each calibration standard with the selected this compound concentrations from the previous step.
-
Analyze the calibration curves and evaluate the linearity (r²), accuracy, and precision for each IS concentration.
-
-
Select Optimal Concentration:
-
Choose the this compound concentration that results in the best linearity, accuracy, and precision across the entire calibration range.
-
Illustrative Data for Optimal Concentration Selection:
| This compound Conc. | Linearity (r²) | Accuracy (% Bias at LLOQ) | Precision (%CV at LLOQ) |
| 10 ng/mL | 0.992 | 18.5% | 16.2% |
| 50 ng/mL | 0.998 | 5.2% | 6.8% |
| 100 ng/mL | 0.997 | 6.8% | 7.5% |
| 500 ng/mL | 0.991 | -15.3% | 12.4% |
This is example data and actual results may vary.
Protocol 2: Evaluation of Cross-Talk
This protocol is based on the recommendations of the ICH M10 guideline.[3]
-
Prepare Samples:
-
Blank Sample: Prepare a blank matrix sample without analyte or IS.
-
Zero Sample: Prepare a blank matrix sample spiked only with the chosen working concentration of this compound.
-
LLOQ Sample: Prepare a blank matrix sample spiked with Lincomycin at the LLOQ concentration and the working concentration of this compound.
-
ULOQ Sample: Prepare a blank matrix sample spiked with Lincomycin at the ULOQ concentration and the working concentration of this compound.
-
-
Analysis:
-
Analyze the samples using the developed LC-MS/MS method.
-
Measure the peak area of Lincomycin at its retention time in the blank and zero samples.
-
Measure the peak area of this compound at its retention time in the blank and ULOQ samples.
-
-
Acceptance Criteria:
-
The response of the analyte in the zero sample should be ≤ 20% of the analyte response in the LLOQ sample.
-
The response of the internal standard in the blank sample should be ≤ 5% of the internal standard response in the LLOQ sample.
-
Protocol 3: Assessment of Matrix Effects
This protocol helps to determine if components in the biological matrix are affecting the ionization of Lincomycin and this compound.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare solutions of Lincomycin (at low and high concentrations) and this compound (at the working concentration) in the reconstitution solvent.
-
Set B (Post-extraction Spike): Extract blank matrix from at least six different sources. Spike the extracted matrix with Lincomycin (at low and high concentrations) and this compound (at the working concentration).
-
Set C (Matrix Spike): Spike the blank matrix from the same six sources with Lincomycin (at low and high concentrations) and this compound (at the working concentration) before extraction.
-
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF of 1 indicates no matrix effect. An MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.
-
The coefficient of variation (%CV) of the IS-normalized MF should be ≤ 15%.
-
Visualizations
Caption: Workflow for the optimization of this compound internal standard concentration.
Caption: A logical troubleshooting workflow for issues related to the internal standard.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. nebiolab.com [nebiolab.com]
- 3. benchchem.com [benchchem.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Preventing isotopic exchange of deuterium in Lincomycin-d3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the isotopic exchange of deuterium (B1214612) in Lincomycin-d3. Below are frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the isotopic integrity of your standards and the accuracy of your analytical results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound?
A1: Isotopic exchange, also known as back-exchange, is a chemical reaction where a deuterium atom on a labeled standard like this compound is replaced by a hydrogen atom (proton) from its surrounding environment, such as a sample matrix or mobile phase.[1] This is problematic because it alters the mass of the internal standard, compromising the accuracy and precision of quantitative analyses, particularly in mass spectrometry-based assays.[1] The loss of deuterium can lead to an underestimation of the analyte concentration.
Q2: Where are the deuterium labels on this compound located and how stable are they?
A2: this compound is a deuterated analog of Lincomycin (B1675468) where three hydrogen atoms have been replaced by deuterium.[2] These labels are located on the methyl group attached to the nitrogen of the pyrrolidine (B122466) ring, forming a trideuteriomethyl group.[3][4] While C-D bonds are generally more stable than C-H bonds, the position of the labels can influence their susceptibility to exchange.[] Labels on heteroatoms (like O, N, S) or carbons adjacent to carbonyl groups are typically more prone to exchange.[6] Although the deuterium atoms in this compound are on a carbon, their proximity to a nitrogen atom means careful handling is still required to prevent exchange under certain conditions.
Q3: What are the primary factors that cause deuterium loss in this compound?
A3: The primary factors that promote the isotopic exchange of deuterium for hydrogen are:
-
pH: The pH of the solution is a critical factor.[1] Basic (high pH) and strongly acidic (low pH) conditions can catalyze the exchange. The rate of exchange is typically minimized at a pH of approximately 2.5.[1]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[6]
-
Solvent Type: Protic solvents (e.g., water, methanol), which have exchangeable protons, can facilitate deuterium loss.[6] Aprotic solvents (e.g., acetonitrile) are generally preferred when possible.
-
Exposure Time: The longer the standard is exposed to unfavorable conditions, the greater the potential for exchange.
Q4: What is the optimal pH for handling this compound to prevent isotopic exchange?
A4: To specifically minimize deuterium back-exchange during analytical procedures, a pH of 2.25-2.5 is optimal.[7] It is important to distinguish this from the pH for maximum chemical stability of the Lincomycin molecule itself, which is near pH 4.[8][9][10] While the molecule degrades least at pH 4, the conditions to prevent the deuterium atoms from exchanging are more critical for maintaining isotopic purity during analysis. Therefore, for sample processing and LC-MS analysis, acidifying the mobile phase and sample to pH ~2.5 is recommended.
Q5: How can I detect if my this compound standard is undergoing isotopic exchange?
A5: Isotopic exchange can be diagnosed by observing several signs in your mass spectrometry data:
-
Drifting Internal Standard (IS) Response: A progressive decrease in the signal intensity of the deuterated standard over an analytical batch.
-
Appearance of Unlabeled Analyte Signal: The appearance and growth of a signal corresponding to unlabeled Lincomycin (M+0) in injections of the pure IS solution.
-
Changes in Isotopic Ratios: A shift in the expected isotopic distribution, with an increase in the M+2 and M+1 signals relative to the primary M+3 peak of this compound.
-
Non-Linear Calibration Curves: Loss of deuterium in the internal standard can lead to non-linearity in the calibration curve.[6]
Section 2: Troubleshooting Guide
| Problem/Symptom | Possible Cause | Recommended Solution |
| Inconsistent or decreasing IS response throughout an analytical run. | Ongoing Isotopic Exchange in Autosampler: The standard is unstable under the storage conditions (e.g., temperature, solvent pH) in the autosampler, leading to progressive deuterium loss.[1] | 1. Lower Autosampler Temperature: Set the autosampler to 4°C or the lowest practical temperature to slow the exchange rate.[1] 2. Acidify Sample Solvent: Ensure the final sample solvent is acidic, ideally pH 2.5-4.[1] 3. Reduce Run Time: Shorten the analytical run time to minimize the time samples spend in the autosampler. |
| Signal for unlabeled Lincomycin (M+0) is present in the IS solution. | Partial Isotopic Exchange: The standard has lost some of its deuterium labels during storage or sample preparation. | 1. Review Storage Conditions: Ensure the stock solution is stored at the recommended temperature (-20°C or -80°C) in a tightly sealed container.[2][11] 2. Evaluate Preparation Steps: Check the pH and temperature at each step of the sample preparation workflow. Avoid prolonged exposure to basic conditions or high temperatures. |
| Calibration curve is non-linear, especially at lower concentrations. | Presence of Unlabeled Analyte Impurity: The deuterated standard may contain a small amount of the unlabeled analyte, which disproportionately affects the response at different concentrations.[6] Isotopic Exchange: Significant exchange can mimic the effect of impurities. | 1. Verify Standard Purity: Check the certificate of analysis for the isotopic purity of the standard. 2. Implement Exchange Prevention Measures: Apply all recommended procedures for pH, temperature, and solvent control to rule out active exchange as the cause. |
Section 3: Experimental Protocols
Protocol 1: Recommended Sample Preparation for LC-MS Analysis
This protocol is designed to minimize isotopic exchange during the preparation of biological samples for quantification using this compound as an internal standard.
-
Equilibration: Allow the this compound standard to equilibrate to room temperature before opening to prevent condensation.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a high-purity aprotic solvent like acetonitrile (B52724). Store this stock solution at -20°C or -80°C in a tightly sealed vial.
-
Sample Spiking: Add the internal standard working solution to the biological sample (e.g., plasma, tissue homogenate).
-
Protein Precipitation: Add at least 3 volumes of ice-cold acetonitrile containing 0.1% formic acid to the sample. The formic acid helps to lower the pH, creating a protein-free supernatant that is acidic.
-
Vortex and Centrifuge: Vortex the mixture thoroughly for 1 minute. Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Supernatant Transfer: Transfer the supernatant to a new vial for LC-MS analysis.
-
Analysis: Place the vials in a cooled autosampler (set to ~4°C) and proceed with LC-MS analysis as quickly as possible. Use a mobile phase with an acidic modifier (e.g., 0.1% formic acid) to maintain a low pH (~2.5-3.0) on the column.
Protocol 2: Storage Recommendations
-
Long-Term Storage (Months to Years): Store the lyophilized powder or stock solution in an aprotic solvent (e.g., acetonitrile) at -80°C in a tightly sealed, desiccated environment.[2]
-
Short-Term Storage (Days to Weeks): Store working solutions at -20°C. For daily use, keep solutions in a cooled autosampler (~4°C) for the duration of the analytical run. Avoid repeated freeze-thaw cycles.
Section 4: Quantitative Data Summary
The following tables summarize key data regarding the stability of Lincomycin and the conditions recommended to prevent deuterium exchange.
Table 1: Effect of pH on the Chemical Stability of Lincomycin
This data is based on accelerated degradation studies of unlabeled Lincomycin Hydrochloride at 80°C.[8][12]
| pH | Calculated Shelf Life (Days at 80°C) | Relative Stability |
| 2.0 | 0.38 | Least Stable |
| 3.1 | Not Specified | - |
| 4.0 | 4.59 | Most Stable |
| 6.1 | Not Specified | - |
| 8.0 | Not Specified | Less Stable than pH 4 |
Table 2: Recommended Conditions to Minimize Deuterium Exchange in this compound
| Parameter | Condition | Rationale |
| pH (Analytical) | 2.25 - 2.5 | This is the pH at which the rate of hydrogen-deuterium back-exchange is at a minimum.[1][7] |
| Temperature | 0 - 4°C | Lower temperatures significantly slow the rate of the exchange reaction.[7][13] |
| Solvent | Aprotic (e.g., Acetonitrile) | Aprotic solvents lack exchangeable protons and are preferred for sample preparation and storage.[6] |
| LC Mobile Phase | Acidic Modifier (e.g., 0.1% Formic Acid) | Maintains a low pH environment during chromatographic separation to prevent on-column exchange. |
Section 5: Visual Guides
The following diagrams illustrate key workflows and decision-making processes for preventing and troubleshooting isotopic exchange.
Caption: A recommended experimental workflow designed to maintain low temperature and acidic conditions.
Caption: A logical flowchart for diagnosing and addressing common isotopic exchange problems.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound [smolecule.com]
- 3. veeprho.com [veeprho.com]
- 4. 154-21-2 (Unlabeled) | C18H34N2O6S | CID 71749788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Stability studies of lincomycin hydrochloride in aqueous solution and intravenous infusion fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability studies of lincomycin hydrochloride in aqueous solution and intravenous infusion fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. publications.ashp.org [publications.ashp.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. dovepress.com [dovepress.com]
- 13. biorxiv.org [biorxiv.org]
Technical Support Center: Lincomycin & Lincomycin-d3 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering chromatographic shifts between Lincomycin (B1675468) and its deuterated internal standard, Lincomycin-d3, during LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound internal standard eluting at a different retention time than Lincomycin?
This phenomenon is known as the Chromatographic Isotope Effect (CIE). The substitution of hydrogen with deuterium (B1214612) can lead to subtle differences in the physicochemical properties of a molecule. In reversed-phase liquid chromatography (RPLC), deuterated compounds like this compound are often slightly less lipophilic than their non-deuterated counterparts. This results in weaker interactions with the non-polar stationary phase and, consequently, earlier elution.[1] The magnitude of this shift is influenced by the number and position of the deuterium atoms.[1]
Q2: My this compound and Lincomycin used to co-elute, but now I'm observing a separation. What could be the cause?
A sudden or gradual shift in retention times when the compounds previously co-eluted often points to a change in the chromatographic system rather than the inherent isotope effect. Potential causes include:
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in selectivity.
-
Mobile Phase Inconsistency: Errors in mobile phase preparation, such as incorrect pH or solvent composition, can significantly alter retention times. The retention of lincomycin is known to be higher with increasing buffer pH.[2]
-
Temperature Fluctuations: Changes in column temperature can affect mobile phase viscosity and the kinetics of analyte-stationary phase interactions, leading to shifts in retention. For lincomycin, shorter retention times are observed with increasing column temperature.[2]
-
System Leaks or Flow Rate Instability: Leaks in the HPLC system or issues with the pump can cause variations in the flow rate, directly impacting retention times.
Q3: Can the chromatographic shift between Lincomycin and this compound affect the accuracy of my quantitative results?
Yes. If Lincomycin and this compound do not co-elute perfectly, they may be affected differently by matrix components in the sample. This can lead to differential ion suppression or enhancement in the mass spectrometer's ion source, where the internal standard does not accurately compensate for variations experienced by the analyte.[1][3] This is particularly problematic when analyzing complex matrices where significant matrix effects are expected.
Troubleshooting Guide: Addressing Chromatographic Shift
When encountering a chromatographic shift between Lincomycin and this compound, a systematic approach to troubleshooting is essential.
Step 1: Initial System & Method Verification
The first step is to confirm that the analytical system is operating correctly and the method is being followed precisely.
Experimental Protocol: System Suitability Check
-
Prepare a fresh mobile phase: Ensure accurate composition and pH of all mobile phase components. For example, a mobile phase for lincomycin analysis could be a gradient of aqueous 0.01 M ammonium (B1175870) acetate (B1210297) at pH 3.5 and acetonitrile.
-
Equilibrate the column: Allow the column to equilibrate with the initial mobile phase conditions for a sufficient amount of time (e.g., 30 minutes) or until a stable baseline is achieved.
-
Inject a standard mixture: Analyze a freshly prepared solution containing known concentrations of both Lincomycin and this compound.
-
Evaluate system parameters: Check for stable backpressure and baseline.
-
Assess Peak Shape and Retention Time: Verify that the peak shapes are symmetrical and that the retention times are consistent with previous, validated runs.
Step 2: Troubleshooting Workflow
If the system suitability check confirms a chromatographic shift, the following workflow can be used to diagnose and resolve the issue.
Caption: A troubleshooting workflow for addressing chromatographic shifts.
Step 3: Data-Driven Optimization
If the initial checks do not resolve the issue, a more in-depth optimization of the chromatographic method may be necessary. The following table provides a summary of parameters that can be adjusted and their expected impact on the retention and resolution of Lincomycin and this compound.
| Parameter | Adjustment | Expected Effect on Lincomycin Retention Time | Potential to Minimize Shift |
| Mobile Phase pH | Increase | Increase[2] | Moderate |
| Decrease | Decrease[4] | Moderate | |
| Gradient Slope | Steeper | Decrease | Low |
| Shallower | Increase | High | |
| Column Temperature | Increase | Decrease[2] | Moderate |
| Decrease | Increase | Moderate | |
| Organic Solvent % | Increase | Decrease | Low |
| Decrease | Increase | Low |
Note: The effectiveness of these adjustments will depend on the specific column chemistry and mobile phase composition being used.
Experimental Protocols
Protocol 1: LC-MS/MS Method for Lincomycin Analysis
This protocol provides a general starting point for the analysis of Lincomycin. Optimization will likely be required for specific instrumentation and sample matrices.
-
Chromatographic Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 2.6 µm).[2]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7-7.1 min: 95-5% B
-
7.1-10 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitoring: Multiple Reaction Monitoring (MRM)
-
Lincomycin Transition: m/z 407.2 -> 126.1
-
This compound Transition: m/z 410.2 -> 126.1 (example, will depend on labeling)
-
Protocol 2: Evaluating the Impact of Mobile Phase pH
-
Prepare Buffers: Prepare a series of mobile phase A solutions with varying pH values (e.g., pH 3.0, 3.5, 4.0, 4.5, 5.0) using ammonium acetate or formate (B1220265) buffers.
-
Equilibrate System: For each pH condition, thoroughly flush and equilibrate the LC system and column.
-
Inject Standard Mixture: Inject a mixture of Lincomycin and this compound.
-
Record Retention Times: Record the retention times for both analytes at each pH.
-
Analyze Data: Plot the retention time of each analyte as a function of pH to determine the optimal pH for co-elution or minimal separation.
Visualization of the Isotope Effect
The following diagram illustrates the underlying cause of the chromatographic isotope effect in reversed-phase chromatography.
Caption: Interaction differences leading to the chromatographic isotope effect.
References
Technical Support Center: Lincomycin-d3 Stability in Processed Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Lincomycin-d3 when used as an internal standard in the analysis of processed biological samples. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in processed samples?
The stability of this compound, much like its non-deuterated counterpart, can be influenced by several factors during and after sample processing. These include:
-
pH: Lincomycin (B1675468) is most stable in solutions with a pH around 4.[1][2][3] It is susceptible to degradation in both acidic (pH < 2) and alkaline conditions.[1][2][3]
-
Temperature: Elevated temperatures can accelerate the degradation of Lincomycin.[4] Therefore, the temperature of the autosampler and storage conditions of processed samples are critical.
-
Oxidizing Agents: Lincomycin degrades rapidly in the presence of oxidizing agents like hydrogen peroxide.[1][2][3] Care should be taken to avoid contamination of samples with such agents.
-
Solvent Composition: The type of organic solvent used for protein precipitation and reconstitution can impact stability. While Lincomycin is soluble in methanol (B129727) and ethanol, the stability in these solvents over time, especially when mixed with residual matrix components, should be evaluated.[5][6]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing processed samples can potentially lead to degradation or concentration changes due to solvent evaporation.[7][8]
Q2: My this compound internal standard (IS) response is highly variable across my analytical run. What are the potential causes?
High variability in the internal standard signal is a common issue in LC-MS analysis and can compromise the accuracy of your results. Potential causes include:
-
Inconsistent Sample Preparation: Errors such as inconsistent pipetting of the IS, variations in extraction efficiency, or incomplete reconstitution of the dried extract can lead to differing amounts of this compound in the final sample injected.
-
Autosampler Stability Issues: this compound may be degrading in the autosampler over the course of the analytical run, especially if the temperature is not adequately controlled.
-
Matrix Effects: Components from the biological matrix that co-elute with this compound can cause ion suppression or enhancement, leading to signal variability. This can differ between calibration standards and actual study samples.
-
Instrumental Issues: Fluctuations in the mass spectrometer's performance, a dirty ion source, or inconsistent injection volumes from the autosampler can all contribute to a variable IS signal.
-
Deuterium (B1214612) Exchange: While less common for the labeled position in this compound, exposure to highly acidic or basic conditions could potentially lead to the exchange of deuterium for hydrogen, altering the mass-to-charge ratio and affecting the signal.
Q3: Can I use stability data for Lincomycin hydrochloride to infer the stability of this compound?
Yes, to a large extent. This compound is structurally identical to Lincomycin except for the presence of three deuterium atoms. Therefore, its fundamental chemical stability profile regarding pH, temperature, and oxidative stress is expected to be very similar to that of Lincomycin hydrochloride.[1][2][3][4][9] However, it is crucial to experimentally verify the stability of this compound under your specific analytical conditions as part of method validation.
Troubleshooting Guides
Guide 1: Investigating Decreasing this compound Signal During an Analytical Run
A gradual decrease in the this compound signal can indicate degradation in the autosampler. Follow these steps to troubleshoot:
-
Assess Autosampler Temperature: Ensure the autosampler is maintaining the set temperature (typically 4-10°C).
-
Evaluate Post-preparative Stability: Conduct an experiment to assess the stability of this compound in the reconstituted sample matrix at the autosampler temperature over a period equivalent to the length of your analytical run.
-
Check Reconstitution Solvent pH: If an aqueous buffer is used in the reconstitution solvent, ensure its pH is in the stable range for Lincomycin (around pH 4).[1][2][3]
-
Investigate Matrix-Induced Degradation: Prepare and store this compound in both the reconstitution solvent and in a processed blank matrix extract. A faster decline in the matrix extract suggests that residual matrix components may be contributing to the degradation.
Guide 2: Addressing Random Variability in this compound Signal
Random fluctuations in the internal standard signal are often related to inconsistencies in sample handling or instrumental performance.
-
Review Sample Preparation Procedure: Carefully re-evaluate all steps of the sample preparation, paying close attention to pipetting accuracy, vortexing times, and the reconstitution step to ensure complete dissolution.
-
Inspect the LC-MS System:
-
Check for leaks in the LC system.
-
Ensure the injection syringe is free of air bubbles.
-
Clean the mass spectrometer's ion source.
-
-
Evaluate Matrix Effects: Perform a post-column infusion experiment with this compound to identify regions of ion suppression or enhancement in your chromatogram. If significant matrix effects are observed, consider improving the sample cleanup procedure or modifying the chromatographic conditions to separate the interferences from this compound.
Data Presentation: Lincomycin Stability
The following tables summarize the stability of Lincomycin hydrochloride under various conditions, which can be used as a guideline for this compound.
Table 1: pH-Dependent Stability of Lincomycin Hydrochloride at 80°C [1][2][3]
| pH | First-Order Rate Constant (k) | Calculated Shelf-Life (t₉₀) |
| 2.0 | 0.0114 hr⁻¹ | 9.2 hours (0.38 days) |
| 3.1 | Not Reported | Not Reported |
| 4.0 | 0.00095 hr⁻¹ | 110.2 hours (4.59 days) |
| 6.1 | Not Reported | Not Reported |
| 8.0 | Not Reported | Not Reported |
Table 2: Stability of Lincomycin Hydrochloride in Various Intravenous Solutions at 25°C over 31 Days [1][2][3]
| Intravenous Solution | Lincomycin Degradation |
| Sodium Lactate (Hartmann's) Solution | < 5% |
| 0.9% Sodium Chloride Solution | < 5% |
| 5% Glucose Solution | < 5% |
| 10% Glucose Solution | < 5% |
Table 3: Forced Degradation of Lincomycin Hydrochloride at 60°C [1][2][3]
| Condition | Observation |
| 0.1 M Hydrochloric Acid | Less rapid degradation |
| 0.1 M Sodium Hydroxide | More rapid degradation than in acid |
| 3% Hydrogen Peroxide | Rapid degradation |
Experimental Protocols
Protocol 1: Assessment of Post-Preparative (Autosampler) Stability of this compound
Objective: To determine the stability of this compound in processed samples under the conditions of the autosampler.
Methodology:
-
Sample Preparation:
-
Pool a sufficient volume of a blank biological matrix (e.g., human plasma).
-
Process the blank matrix using your validated extraction procedure.
-
Reconstitute the dried extract with your reconstitution solvent.
-
Spike the reconstituted blank matrix extract with this compound at the working concentration.
-
-
Experimental Conditions:
-
Divide the spiked sample into multiple aliquots in autosampler vials.
-
Place the vials in the autosampler set at the intended analysis temperature (e.g., 4°C).
-
-
Analysis:
-
Inject and analyze the samples at defined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
At each time point, analyze at least three replicate samples.
-
-
Data Evaluation:
-
Calculate the mean peak area of this compound at each time point.
-
Compare the mean peak area at each subsequent time point to the mean peak area at time zero.
-
The stability is considered acceptable if the mean peak area at each time point is within ±15% of the time zero value.
-
Protocol 2: Evaluation of Freeze-Thaw Stability of this compound in Processed Samples
Objective: To assess the stability of this compound in processed samples after multiple freeze-thaw cycles.
Methodology:
-
Sample Preparation:
-
Prepare low and high concentration quality control (QC) samples by spiking a blank biological matrix with Lincomycin at two different concentrations.
-
Process these QC samples using your validated extraction procedure.
-
Spike the processed QC samples with this compound at the working concentration.
-
-
Freeze-Thaw Cycles:
-
Store the processed QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples unassisted at room temperature.
-
Once completely thawed, refreeze the samples for at least 12 hours. This constitutes one freeze-thaw cycle.
-
Repeat this process for a minimum of three cycles.
-
-
Analysis:
-
After the final thaw, analyze the freeze-thaw QC samples along with a freshly prepared calibration curve and a set of freshly prepared (not frozen) QC samples.
-
-
Data Evaluation:
-
Calculate the concentration of Lincomycin in the freeze-thaw QC samples.
-
The stability is considered acceptable if the mean concentration of the freeze-thaw QC samples is within ±15% of the nominal concentration.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound signal variability.
Caption: Experimental workflow for freeze-thaw stability assessment.
References
- 1. Stability studies of lincomycin hydrochloride in aqueous solution and intravenous infusion fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability studies of lincomycin hydrochloride in aqueous solution and intravenous infusion fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lincomycin | C18H34N2O6S | CID 3000540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. microchemlab.com [microchemlab.com]
- 8. creative-biolabs.com [creative-biolabs.com]
- 9. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Minimizing Ion Suppression for Lincomycin-d3 in ESI-MS
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively minimize ion suppression for Lincomycin-d3 in Electrospray Ionization Mass Spectrometry (ESI-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for the analysis of this compound?
A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[2] In complex biological matrices such as plasma, serum, or tissue, endogenous materials like proteins, lipids, and salts are common causes of ion suppression.
Q2: How can I determine if the low signal for this compound is due to ion suppression?
A2: A widely used method to diagnose and locate ion suppression is the post-column infusion experiment.[3][4] This involves infusing a standard solution of this compound at a constant rate into the mass spectrometer while a blank matrix extract is injected onto the LC column. A dip in the constant baseline signal for this compound indicates the retention times at which matrix components are eluting and causing suppression.[4]
Q3: What are the primary causes of ion suppression in ESI-MS?
A3: The primary causes of ion suppression are competition for ionization between the analyte and matrix components in the ESI source, and alterations to the physical properties of the ESI droplets.[5] Factors that contribute to ion suppression include:
-
High concentrations of co-eluting species: When matrix components are present at high concentrations, they can compete with the analyte for the available charge on the ESI droplets.[5]
-
Changes in droplet surface tension and viscosity: High concentrations of non-volatile matrix components can increase the surface tension and viscosity of the droplets, hindering solvent evaporation and the release of analyte ions into the gas phase.
-
Mobile phase composition: The choice of mobile phase additives and pH can significantly influence ionization efficiency.[5] For instance, trifluoroacetic acid (TFA) is a known signal suppressor in ESI-MS.[6][7]
Q4: How does a stable isotope-labeled internal standard (SIL-IS) like this compound help with ion suppression?
A4: A SIL-IS like this compound is chemically identical to the analyte (Lincomycin), with the only difference being a slight increase in mass due to the isotopic labeling. This means it has nearly identical physicochemical properties and chromatographic retention time. Consequently, it experiences the same degree of ion suppression as the analyte. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.[5]
Troubleshooting Guides
This section provides a systematic approach to identifying and mitigating ion suppression during the analysis of this compound.
Problem: I am observing a low and inconsistent signal for this compound in my samples.
Step 1: Diagnose the Issue
The first step is to confirm that ion suppression is the root cause of the signal variability.
-
Perform a Post-Column Infusion Experiment: This is the most direct way to visualize the regions of ion suppression in your chromatogram. A detailed protocol is provided in the "Experimental Protocols" section.[3][4]
-
Compare Matrix vs. Neat Samples: Prepare a sample of this compound in a clean solvent (neat solution) and another by spiking it into a blank matrix extract at the same concentration. A significantly lower signal in the matrix sample indicates ion suppression.[4]
Step 2: Optimize Sample Preparation
The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.[8]
-
Evaluate Different Sample Preparation Techniques: The choice of sample preparation method has a profound impact on the cleanliness of the final extract. The following table provides a comparative overview of common techniques.
| Sample Preparation Technique | Analyte Recovery (Typical) | Reduction in Ion Suppression (Typical) | Advantages | Disadvantages |
| Protein Precipitation (PPT) | 85 - 100% | 30 - 60% | Simple, fast, and inexpensive. | Least effective in removing phospholipids (B1166683) and other small molecules, often leading to significant ion suppression.[9] |
| Liquid-Liquid Extraction (LLE) | 70 - 90% | 60 - 85% | Provides cleaner extracts than PPT. | Can be labor-intensive, may have lower analyte recovery, and requires optimization of solvents and pH.[9] |
| Solid-Phase Extraction (SPE) | 80 - 95% | > 85% | Highly effective in removing a wide range of interferences, providing the cleanest extracts.[9] | Requires method development and can be more time-consuming and costly.[9] |
Note: The values presented are illustrative and can vary depending on the specific analyte, matrix, and protocol used.
Step 3: Optimize Chromatographic and MS Conditions
If ion suppression persists after optimizing sample preparation, further improvements can be made by adjusting the LC-MS method.
-
Chromatographic Separation: The goal is to chromatographically separate this compound from the co-eluting matrix components that cause suppression.
-
Mass Spectrometry Parameters: Optimizing the ESI source parameters can enhance the ionization of this compound relative to interfering species.
The following table summarizes key parameters and their potential impact on minimizing ion suppression.
| Parameter | Recommended Action | Expected Outcome |
| Mobile Phase pH | Adjust the pH to ensure Lincomycin is in its most ionizable form. | Enhanced signal intensity for this compound. |
| Mobile Phase Additive | Use volatile additives like formic acid or ammonium (B1175870) formate (B1220265) instead of TFA.[6][7] | Reduced signal suppression and improved ionization efficiency. |
| LC Gradient | Modify the gradient profile to increase the separation between this compound and the ion suppression zone. | Elution of the analyte in a cleaner region of the chromatogram, leading to a stronger and more stable signal. |
| Flow Rate | Consider reducing the flow rate. | Slower flow rates can lead to more efficient desolvation and ionization.[10] |
| ESI Source Temperature | Optimize the gas temperature. | Improved desolvation of the ESI droplets, which can reduce the impact of non-volatile matrix components.[11] |
| Capillary Voltage | Optimize the capillary voltage. | Enhanced formation of gas-phase ions of the analyte.[11] |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones
This protocol outlines the steps to identify at which retention times matrix components are causing ion suppression.[3][4]
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-connector
-
Standard solution of this compound (e.g., 100 ng/mL in mobile phase)
-
Prepared blank matrix extract (e.g., plasma processed with your sample preparation method)
Procedure:
-
Set up the LC-MS/MS system with the analytical column and mobile phases intended for your assay.
-
Using a T-connector, connect the outlet of the LC column to both the syringe pump and the ESI source of the mass spectrometer.
-
Begin the LC run with your standard chromatographic method.
-
Once the LC flow is stable, start infusing the this compound standard solution at a low, constant flow rate (e.g., 5-10 µL/min) using the syringe pump. This should generate a stable baseline signal for this compound.
-
After achieving a stable baseline, inject the blank matrix extract onto the LC column.
-
Monitor the signal of this compound throughout the chromatographic run. Any significant drop in the baseline signal indicates a region of ion suppression.
Protocol 2: Solid-Phase Extraction (SPE) for Lincomycin from Plasma
This protocol provides a general guideline for SPE, which is highly effective at minimizing ion suppression by providing cleaner sample extracts.[12][13] This protocol should be optimized for your specific application.
Materials:
-
SPE cartridges (e.g., mixed-mode cation exchange or reversed-phase)
-
Plasma sample
-
This compound internal standard solution
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water)
-
Wash solvent (e.g., 5% Methanol in water)
-
Elution solvent (e.g., 5% Formic acid in Methanol)
-
SPE vacuum manifold or positive pressure processor
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: To 200 µL of plasma, add the this compound internal standard. Vortex briefly.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 1 mL of water. Do not allow the cartridge to go dry.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of the wash solvent to remove phospholipids and other interferences.
-
Elution: Elute Lincomycin and this compound from the cartridge with 1 mL of the elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the initial mobile phase. Vortex to ensure the residue is fully dissolved.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: A logical workflow for diagnosing and addressing ion suppression.
Caption: A typical experimental workflow for sample analysis.
References
- 1. Development and validation of liquid chromatography tandem mass spectrometry methods for the determination of gentamicin, lincomycin, and spectinomycin in the presence of their impurities in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. mdpi.com [mdpi.com]
- 13. A modified HPLC method for the determination of vancomycin in plasma and tissues and comparison to FPIA (TDX) - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of Lincomycin-d3 isotopic purity on quantification
Welcome to the technical support center for the use of Lincomycin-d3 as an internal standard in quantitative analysis. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving accurate and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended isotopic purity for this compound to be used as an internal standard?
For reliable quantitative results, a high isotopic purity of this compound is recommended, typically >99% d₃ purity.[1] This minimizes the contribution of the unlabeled Lincomycin (B1675468) (d0) to the analyte signal, which is crucial for accuracy, especially at the lower limit of quantification (LLOQ). Some suppliers may provide this compound with an isotopic purity of ≥95%.[2] It is essential to review the certificate of analysis for the specific lot being used.
Q2: How does the presence of unlabeled Lincomycin (d0 impurity) in the this compound internal standard affect quantification?
The presence of unlabeled Lincomycin as an impurity in the deuterated internal standard can lead to an overestimation of the analyte concentration.[3] This is because the d0 impurity will contribute to the signal of the analyte of interest. This interference can artificially inflate the measured amount of the endogenous analyte, leading to inaccurate results.[3]
Q3: What are the regulatory expectations for internal standard cross-interference in bioanalysis?
Regulatory bodies like the FDA and EMA have guidelines for bioanalytical method validation. A key aspect is assessing the cross-interference between the analyte and the internal standard (IS). The general acceptance criteria are:
-
The contribution of the internal standard to the analyte signal should be less than or equal to 20% of the response at the Lower Limit of Quantification (LLOQ).
-
The contribution of the analyte at the Upper Limit of Quantification (ULOQ) to the internal standard signal should be less than or equal to 5% of the IS response.[4]
Q4: Can the deuterium (B1214612) atoms on this compound exchange with hydrogen atoms from the solvent or matrix?
While deuterium labels on some molecules can be susceptible to back-exchange with hydrogen, particularly when located at exchangeable positions like hydroxyl or amine groups, the deuterium atoms in this compound are on a methyl group and are generally stable under typical analytical conditions. However, it is good practice to evaluate the stability of the internal standard during method development. Studies on Lincomycin hydrochloride have shown it is most stable in aqueous solutions around pH 4.[5]
Troubleshooting Guides
Issue 1: High Background Signal of Unlabeled Lincomycin in Blank Samples
Symptom: You observe a significant peak for unlabeled Lincomycin in your blank samples (matrix with internal standard only).
Possible Cause: The this compound internal standard is contaminated with unlabeled Lincomycin (d0 impurity).[3]
Troubleshooting Workflow:
Figure 1: Troubleshooting high background signal in blank samples.
Corrective Actions:
-
Review the Certificate of Analysis (CoA): Check the stated isotopic purity of your this compound lot.
-
Analyze the Internal Standard Solution: Prepare and analyze a high-concentration solution of the this compound standard in a clean solvent. This will help to confirm if the d0 impurity is present without interference from the matrix.[3]
-
Quantify the Impurity: If a peak corresponding to unlabeled Lincomycin is present, you can estimate the percentage of this impurity.
-
Data Correction: For existing data, it may be possible to mathematically correct for the contribution of the d0 impurity if it is consistent and relatively low.
-
Source a New Standard: For future experiments, it is highly recommended to obtain a new batch of this compound with a higher and certified isotopic purity.
Issue 2: Calibration Curve is Non-Linear, Especially at Higher Concentrations
Symptom: Your calibration curve for Lincomycin shows poor linearity (r² < 0.99), particularly at the upper end of the concentration range.
Possible Cause: Isotopic contribution from the high-concentration analyte to the internal standard signal. This can occur due to the natural isotopic abundance of elements like Carbon-13 in the analyte, causing its isotopic tail to overlap with the mass of the internal standard.[3]
Troubleshooting Workflow:
Figure 2: Troubleshooting non-linear calibration curves.
Corrective Actions:
-
Evaluate Isotopic Overlap: Use your mass spectrometer's software to model the theoretical isotopic distribution of Lincomycin at the ULOQ. Check for any overlap with the m/z of this compound.[3]
-
Analyze ULOQ without Internal Standard: Prepare and analyze a sample at the ULOQ concentration without adding this compound. Monitor the mass channel of the internal standard to see if there is any contribution from the analyte.
-
Adjust Internal Standard Concentration: Increasing the concentration of the internal standard can sometimes mitigate the relative impact of the analyte's isotopic contribution.
-
Narrow the Dynamic Range: If the issue persists, consider reducing the ULOQ to a concentration where the curve remains linear.
-
Use a Different Isotopologue: If available, using an internal standard with a larger mass difference from the analyte can help to avoid isotopic overlap.
Quantitative Data Summary
The isotopic purity of this compound directly impacts the level of unlabeled Lincomycin (d0) impurity. Below is a table summarizing hypothetical, yet realistic, isotopic purity data for different batches of this compound and the potential impact on quantification.
| Batch ID | Stated Isotopic Purity (%) | Measured d0 Impurity (%) | Potential Impact on LLOQ Quantification | Recommendation |
| A-101 | 99.9 | 0.10 | Low | Ideal for Use |
| B-202 | 98.5 | 1.5 | Moderate | Acceptable, but requires careful evaluation of LLOQ accuracy. |
| C-303 | 96.0 | 4.0 | High | Not Recommended for sensitive assays. |
| D-404 | Not Specified | 6.2 | Very High | Do Not Use. Source a new, certified standard. |
Experimental Protocols
Protocol 1: Assessment of this compound Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
This protocol outlines a general procedure for determining the level of unlabeled Lincomycin (d0) in a this compound standard.
1. Materials:
-
This compound internal standard
-
High-purity solvent (e.g., LC-MS grade methanol (B129727) or acetonitrile)
-
High-resolution mass spectrometer (e.g., Orbitrap, TOF)
2. Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent.
-
Create a dilution of the stock solution to a concentration suitable for direct infusion into the mass spectrometer (e.g., 1 µg/mL).[3]
-
-
Mass Spectrometry Analysis:
-
Infuse the prepared solution directly into the HRMS.
-
Acquire data in full scan mode with high resolution (>60,000) to ensure clear separation of isotopic peaks.
-
Set the mass range to include the m/z of both unlabeled Lincomycin and this compound.
-
-
Data Analysis:
-
Extract the ion chromatograms for the monoisotopic masses of both Lincomycin and this compound.
-
Calculate the percentage of the d0 impurity by comparing the peak area of the unlabeled Lincomycin to the sum of the peak areas of all isotopic forms of this compound.
-
Workflow for Isotopic Purity Assessment:
Figure 3: Workflow for assessing isotopic purity using HRMS.
Protocol 2: Verification of Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR can be used to confirm the position and extent of deuterium labeling.
1. Materials:
-
This compound internal standard
-
Deuterated NMR solvent (e.g., Methanol-d4)
-
NMR spectrometer
2. Procedure:
-
Sample Preparation: Dissolve an appropriate amount of this compound in the deuterated NMR solvent.
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum.
-
The absence or significant reduction of the signal corresponding to the N-methyl protons will indicate successful deuterium incorporation.
-
Integration of the residual N-methyl proton signal relative to other non-deuterated protons in the molecule can be used to estimate the isotopic purity.
-
-
Data Analysis: Compare the spectrum of this compound with that of an unlabeled Lincomycin standard to confirm the changes in the corresponding signals.
References
- 1. Buy this compound [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Stability studies of lincomycin hydrochloride in aqueous solution and intravenous infusion fluids - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with co-eluting interferences with Lincomycin-d3
Welcome to the technical support center for Lincomycin-d3 analytical methods. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the quantification of Lincomycin (B1675468), particularly those involving co-eluting interferences with its deuterated internal standard, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled (SIL) version of the antibiotic Lincomycin. In quantitative analysis, particularly Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), it serves as an ideal internal standard (IS). Because its chemical structure and properties are nearly identical to Lincomycin, it co-elutes chromatographically and experiences similar extraction recovery and ionization effects in the mass spectrometer. This allows it to accurately correct for variations in sample preparation and instrument response, leading to more precise and accurate quantification of Lincomycin.
Q2: What are co-eluting interferences and how do they affect my analysis?
Co-eluting interferences are compounds within a sample matrix that have the same or very similar retention times as Lincomycin or this compound under a specific chromatographic method. These interferences can originate from various sources, including:
-
Endogenous matrix components: Lipids, phospholipids (B1166683), and other biological molecules present in plasma, tissue, or other sample types.
-
Metabolites: Lincomycin itself is metabolized into various forms (e.g., hydroxylated or demethylated variants) that may have similar chromatographic behavior.[1][2][3]
-
Related impurities: Synthesis byproducts or degradation products, such as Lincomycin B or 7-epilincomycin, are known impurities that can co-elute.[4]
-
Co-administered drugs: Other medications or their metabolites present in the sample.
These co-eluting compounds can negatively impact data quality by causing ion suppression or enhancement . This phenomenon alters the ionization efficiency of the target analyte (Lincomycin) and/or the internal standard (this compound) in the mass spectrometer's ion source, leading to inaccurate quantification.[5][6][7]
Q3: My results show high variability and poor accuracy. Could co-eluting interferences be the cause?
Yes, high variability in quality control (QC) samples, poor accuracy, and inconsistent internal standard responses are classic signs of matrix effects caused by co-eluting interferences.[5] If an interfering compound co-elutes with Lincomycin but not this compound (or vice-versa), it can disproportionately affect the ion signal of one over the other, invalidating the correction mechanism of the internal standard and leading to erroneous results.[8]
Q4: What is "ion suppression" and how can I detect it?
Ion suppression is the reduction in the ionization efficiency of a target analyte due to the presence of co-eluting compounds.[7] In LC-MS/MS, this leads to a decreased signal intensity and can compromise the sensitivity and accuracy of the assay.
A common method to detect ion suppression is through a post-column infusion experiment . In this setup, a constant flow of Lincomycin and this compound solution is infused into the LC eluent stream after the analytical column but before the mass spectrometer. A blank matrix sample is then injected onto the column. Any dip or suppression in the constant baseline signal at the retention time of the analytes indicates the presence of co-eluting matrix components that are causing ion suppression.[6][9]
Troubleshooting Guide: Dealing with Co-eluting Interferences
This guide provides a systematic approach to identifying and resolving issues arising from co-eluting interferences in your this compound assay.
Issue 1: Poor Peak Shape, Shoulders, or Split Peaks
Symptom: The chromatographic peaks for Lincomycin and/or this compound are not symmetrical (e.g., fronting or tailing), or they appear with shoulders or as split peaks. This indicates a potential chromatographic issue or the presence of a closely eluting interference.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak shape.
Detailed Protocols:
-
Protocol 1: Chromatographic Optimization
-
Objective: To achieve baseline separation of Lincomycin and this compound from interfering peaks.
-
Materials: HPLC or UPLC system, C18 analytical column (e.g., Agilent ZORBAX XBD-C18, 250 mm x 4.6 mm, 5 µm), mobile phase A (e.g., 0.1% formic acid in water), mobile phase B (acetonitrile).[10]
-
Methodology:
-
Gradient Modification: If using a gradient, slow down the ramp rate around the elution time of Lincomycin. For example, if Lincomycin elutes at 40% B, change the gradient from a 5-minute ramp of 10-90% B to a 10-minute ramp, with a shallower slope (e.g., 30-50% B over 4 minutes) around the elution window.
-
pH Adjustment: Prepare mobile phase A with different pH values (e.g., pH 2.0 vs. pH 4.0 using a phosphate (B84403) buffer). The retention of Lincomycin can be sensitive to pH, which may alter its selectivity relative to interferences.[11]
-
Column Evaluation: Test a column with a different stationary phase chemistry (e.g., a base-deactivated C18 column) which can offer different selectivity for polar and basic compounds like Lincomycin.[4]
-
-
Issue 2: Inaccurate and Imprecise Results Due to Matrix Effects
Symptom: QC sample results are consistently outside of acceptable accuracy and precision limits (e.g., >15% deviation). The internal standard (this compound) response may be highly variable across the analytical batch. This strongly suggests that co-eluting matrix components are causing differential ion suppression or enhancement.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for matrix effects.
Detailed Protocols:
-
Protocol 2: Advanced Sample Preparation
-
Objective: To remove interfering matrix components before LC-MS/MS analysis.
-
Materials: Biological fluid (e.g., plasma), protein precipitation (PPT) solvent (e.g., acetonitrile), Solid-Phase Extraction (SPE) cartridges (e.g., polymeric mixed-mode or Oasis HLB), wash and elution solvents.
-
Methodology (SPE):
-
Conditioning: Condition the SPE cartridge with methanol (B129727) followed by water.
-
Loading: Load the pre-treated sample (e.g., plasma diluted with an acidic buffer).
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences. A second wash with a stronger solvent may be needed to remove lipids.
-
Elution: Elute Lincomycin and this compound with an appropriate solvent (e.g., methanol with 2% formic acid).
-
Evaluation: Compare the cleanliness of the resulting chromatogram and the matrix effect factor against the simpler PPT method. SPE methods are generally more effective at removing phospholipids and other sources of ion suppression than PPT.[12][13][14]
-
-
Quantitative Data Summary
The following table illustrates the potential impact of a co-eluting interference on assay performance and the improvement achieved after method optimization.
| Parameter | Method A: Initial (Co-elution Occurs) | Method B: Optimized (Interference Resolved) | Acceptance Criteria |
| Accuracy (% Bias) | |||
| Low QC (5 ng/mL) | +25.8% | +4.5% | ± 15% |
| Mid QC (50 ng/mL) | +18.2% | +2.1% | ± 15% |
| High QC (200 ng/mL) | +21.5% | -1.8% | ± 15% |
| Precision (%RSD) | |||
| Low QC (5 ng/mL) | 18.5% | 5.2% | ≤ 15% |
| Mid QC (50 ng/mL) | 16.2% | 3.8% | ≤ 15% |
| High QC (200 ng/mL) | 19.1% | 2.5% | ≤ 15% |
| Internal Standard Response (%RSD across batch) | 22.0% | 6.5% | ≤ 15% |
| Matrix Factor | 0.65 (Ion Suppression) | 0.98 (Minimal Effect) | 0.85 - 1.15 |
Data are representative and compiled for illustrative purposes based on typical bioanalytical method validation results.
Successfully dealing with co-eluting interferences in this compound based assays requires a systematic approach. By carefully evaluating chromatographic performance, optimizing sample preparation, and adjusting LC conditions, researchers can significantly mitigate matrix effects, leading to the development of robust, accurate, and reliable analytical methods.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of the unknown transformation products derived from lincomycin using LC-HRMS technique. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Identification of the unknown transformation products derived from lincomycin using LC-HRMS technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 6. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. providiongroup.com [providiongroup.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Cost-Effective and Sensitive Method for the Determination of Lincomycin in Foods of Animal Origin Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and Validation of Liquid Chromatographic Method for Fast Determination of Lincomycin, Polymyxin and Vancomycin in Preservation Solution for Transplants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. longdom.org [longdom.org]
- 14. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to the Analytical Method Validation of Lincomycin Using Lincomycin-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analytical method validation for Lincomycin, with a particular focus on the use of its deuterated stable isotope-labeled internal standard, Lincomycin-d3. The performance of an analytical method is critically dependent on the choice of internal standard, which is essential for correcting variability during sample preparation and analysis. Here, we present supporting experimental data from various studies to highlight the performance of this compound and compare it with other alternatives, such as structural analogs.
The Critical Role of Internal Standards in Bioanalysis
In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), internal standards are indispensable for achieving accurate and precise results. They are added at a known concentration to all samples, including calibration standards and quality controls, to compensate for variations in sample extraction, matrix effects, and instrument response.
The ideal internal standard co-elutes with the analyte and exhibits similar ionization and extraction behavior. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard because their physicochemical properties are nearly identical to the analyte, differing only in mass. This ensures that they experience the same matrix effects and extraction losses, providing the most accurate correction.
Performance Comparison of Internal Standards for Lincomycin Analysis
It is important to note that the following data is compiled from different studies, and direct comparison should be made with caution as experimental conditions may vary.
Table 1: Performance of LC-MS/MS Method for Lincomycin using this compound as an Internal Standard
| Validation Parameter | Matrix | Performance Data |
| Linearity Range | Human Serum | 0.5 - 50 ng/mL |
| Human Blood | 5 - 100 ng/mL | |
| Chicken Feathers, Muscle, Liver | 19 - 73 µg/kg (LOQ dependent) | |
| Limit of Detection (LOD) | Human Blood | 0.2 ng/mL |
| Chicken Feathers, Muscle, Liver | 10 - 22 µg/kg | |
| Limit of Quantification (LOQ) | Human Blood | 1 ng/mL |
| Chicken Feathers, Muscle, Liver | 34 - 73 µg/kg | |
| Accuracy (% Recovery) | Human Blood | 92.82% - 100.40% |
| Chicken Feathers, Muscle, Liver | 98% - 101% | |
| Precision (% RSD) | Human Blood (Intra-day) | 1.19% - 6.40% |
| Human Blood (Inter-day) | 1.19% - 6.40% | |
| Human Serum (Intra-day) | 3.70% - 11.5% | |
| Human Serum (Inter-day) | 5.18% - 10.3% |
Table 2: Performance of LC-MS/MS Method for Lincomycin using Vancomycin as an Internal Standard
| Validation Parameter | Matrix | Performance Data |
| Linearity Range | Plasma | 0.05 - 20 mg/L |
| Microdialysis Fluid | 0.1 - 20 mg/L | |
| Urine | 1 - 100 mg/L | |
| Limit of Detection (LOD) | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | Plasma | 0.05 mg/L |
| Microdialysis Fluid | 0.1 mg/L | |
| Urine | 1 mg/L | |
| Accuracy | Plasma, Microdialysis Fluid, Urine | Within ±15% of nominal concentrations |
| Precision | Plasma, Microdialysis Fluid, Urine | Within ±15% |
Experimental Protocols
Key Experiment: LC-MS/MS Method for the Quantification of Lincomycin in Human Blood using this compound
This section details a representative experimental protocol for the validation of an analytical method for Lincomycin in a biological matrix using this compound as the internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human blood sample, add 20 µL of this compound internal standard solution (concentration to be optimized).
-
Add 300 µL of methanol (B129727) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient elution program to be optimized for separation.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Lincomycin: To be determined (e.g., precursor ion -> product ion).
-
This compound: To be determined (e.g., precursor ion -> product ion).
-
-
Ion source parameters (e.g., capillary voltage, source temperature, gas flows) to be optimized for maximum sensitivity.
-
3. Method Validation Parameters
The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:
-
Selectivity and Specificity: Analyze blank matrix samples from multiple sources to ensure no interference at the retention times of Lincomycin and this compound.
-
Linearity and Range: Prepare a calibration curve by spiking blank matrix with known concentrations of Lincomycin. The curve should have a correlation coefficient (r²) ≥ 0.99.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in replicates on the same day (intra-day) and on different days (inter-day). The accuracy should be within 85-115% (80-120% for LLOQ), and the precision (%RSD) should be ≤15% (≤20% for LLOQ).
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked blank matrix with the response in a neat solution.
-
Recovery: Determine the extraction efficiency by comparing the analyte response in pre-extraction spiked samples with that in post-extraction spiked samples.
-
Stability: Assess the stability of Lincomycin in the biological matrix under various conditions (e.g., freeze-thaw cycles, short-term bench-top, long-term storage).
Visualizing the Workflow
The following diagrams illustrate the key processes in the validation of an analytical method for Lincomycin.
Caption: Experimental Workflow for Lincomycin Quantification.
Caption: Rationale for using this compound as an internal standard.
A Comparative Guide to Internal Standards for Lincomycin Quantification: Lincomycin-d3 vs. Ornidazole
For researchers, scientists, and drug development professionals, the accurate quantification of Lincomycin (B1675468) is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control. The choice of an appropriate internal standard is paramount for achieving reliable and reproducible results in chromatographic assays. This guide provides an objective comparison of the performance of the stable isotope-labeled internal standard, Lincomycin-d3, with a non-isotopically labeled alternative, Ornidazole, supported by experimental data.
This comparison will delve into the key analytical performance metrics of linearity, accuracy, and precision for both internal standards when used in the quantification of Lincomycin. Detailed experimental protocols for both Liquid Chromatography-Mass Spectrometry (LC-MS/MS) using this compound and High-Performance Liquid Chromatography with UV detection (HPLC-UV) using Ornidazole are also provided to facilitate methodological evaluation.
Performance Comparison: this compound vs. Ornidazole
The selection of an internal standard is a critical step in method development, directly impacting the quality of analytical data. A stable isotope-labeled internal standard like this compound is often considered the gold standard due to its close physicochemical similarity to the analyte. However, a readily available and cost-effective compound like Ornidazole can also be a viable alternative. The following table summarizes the performance characteristics of these two internal standards in the analysis of Lincomycin.
| Performance Metric | This compound (LC-MS/MS) | Ornidazole (HPLC-UV) |
| **Linearity (R²) ** | > 0.99[1] | 0.998[2] |
| Accuracy (% Recovery) | 98 - 101%[1] | 101.307%[2] |
| Precision (% RSD) | Within ±15%[3] | < 2%[2] |
Experimental Protocols
Detailed methodologies for the quantification of Lincomycin using either this compound or Ornidazole as an internal standard are outlined below. These protocols are based on validated methods from the scientific literature.
Method 1: Lincomycin Quantification using this compound by LC-MS/MS
This method is suitable for the analysis of Lincomycin in complex biological matrices.
Sample Preparation:
-
To a 100 µL aliquot of the sample (e.g., plasma, tissue homogenate), add a known concentration of this compound solution.
-
Perform protein precipitation by adding a precipitating agent such as acetonitrile (B52724) or methanol (B129727).
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is typically employed.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is generally used.
-
Injection Volume: 5-10 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Lincomycin: Precursor ion > Product ion (specific m/z values to be optimized).
-
This compound: Precursor ion > Product ion (specific m/z values to be optimized, typically M+3 of the Lincomycin precursor).
-
Method 2: Lincomycin Quantification using Ornidazole by HPLC-UV
This method is well-suited for the analysis of Lincomycin in pharmaceutical formulations.[2]
Sample Preparation:
-
Accurately weigh and dissolve the Lincomycin-containing sample in the mobile phase.[2]
-
Add a known concentration of Ornidazole solution as the internal standard.[2]
-
Filter the solution through a 0.45 µm filter before injection.[2]
Chromatographic Conditions:
-
Column: An Inertsil ODS C-18, 5µm, 250 x 4.6mm column.[2]
-
Mobile Phase: A mixture of methanol, acetonitrile, and 1% orthophosphoric acid (10:65:25 v/v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 258 nm.[2]
-
Injection Volume: 20 µL.
Visualizing the Experimental Workflow
To provide a clear understanding of the analytical processes, the following diagrams illustrate the experimental workflows for both methods.
Conclusion
Both this compound and Ornidazole can serve as effective internal standards for the quantification of Lincomycin, with the choice depending on the specific application, available instrumentation, and desired level of analytical rigor.
-
This compound coupled with LC-MS/MS offers superior specificity and is the preferred choice for bioanalytical applications in complex matrices where matrix effects can be significant. The stable isotope-labeled standard co-elutes with the analyte, providing the most accurate compensation for variations in sample preparation and instrument response.
-
Ornidazole used with HPLC-UV provides a reliable and cost-effective alternative, particularly for the analysis of pharmaceutical formulations where the sample matrix is less complex. The presented data demonstrates that this method can achieve excellent linearity, accuracy, and precision.
Ultimately, the selection of the internal standard should be based on a thorough method validation that demonstrates its suitability for the intended purpose, ensuring the generation of high-quality, reliable data for critical research and development decisions.
References
A Comparative Guide to Determining the Limit of Detection (LOD) and Quantification (LOQ) of Lincomycin Using Lincomycin-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for determining the limit of detection (LOD) and limit of quantification (LOQ) of the antibiotic Lincomycin, with a specific focus on the application of its deuterated internal standard, Lincomycin-d3. The use of a stable isotope-labeled internal standard like this compound is a cornerstone of robust quantitative analysis, particularly in complex matrices, offering enhanced accuracy and precision. This document presents supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting and implementing the most suitable method for their analytical needs.
The Critical Role of Internal Standards in Bioanalysis
In quantitative analytical chemistry, particularly in chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an internal standard is a compound added in a constant amount to samples, calibration standards, and quality control samples. The internal standard helps to correct for the loss of analyte during sample preparation and for variations in instrument response.[1]
This compound, a deuterated analog of Lincomycin, is an ideal internal standard because it is chemically identical to the analyte but has a different mass. This structural similarity ensures that it behaves similarly to Lincomycin during extraction, chromatography, and ionization, while its mass difference allows for its distinct detection by a mass spectrometer.
Performance Comparison: Lincomycin Analysis with and without an Internal Standard
The primary advantage of using an internal standard like this compound is the improvement in method precision and accuracy. Without an internal standard, variations in sample preparation, injection volume, and instrument response can lead to significant errors in quantification. The use of an internal standard mitigates these variabilities by providing a reference point for the analyte's signal.
| Parameter | Method without Internal Standard | Method with this compound (Internal Standard) |
| Precision (%RSD) | Typically higher and more variable | Generally lower and more consistent |
| Accuracy (%Recovery) | More susceptible to matrix effects and extraction inconsistencies | Improved accuracy due to compensation for analyte loss |
| LOD/LOQ | May be higher due to greater variability in blank measurements | Can be lower and more reliably determined |
| Robustness | Less robust to variations in experimental conditions | More robust and transferable between laboratories |
Comparative Analysis of Analytical Methods for Lincomycin Quantification
The choice of analytical technique is paramount in achieving the desired sensitivity for LOD and LOQ determination. Below is a comparison of common methods used for Lincomycin analysis.
| Method | Typical LOD | Typical LOQ | Notes |
| HPLC-UV | 1.41 µg/mL[1] | 4.29 µg/mL[1] | This method often requires a derivatization step to enhance the chromophoric properties of Lincomycin.[2] It is a cost-effective option for routine analysis.[2] |
| LC-MS/MS | 0.013 ng/mL (in milk)[3] | 5 µg/kg (in honey)[4] | Considered the gold standard for trace-level quantification due to its high sensitivity and selectivity.[5] The use of an internal standard like this compound is highly recommended for this technique. |
Experimental Protocol: Determination of LOD and LOQ for Lincomycin using this compound and LC-MS/MS
This protocol outlines a general procedure for determining the LOD and LOQ of Lincomycin in a biological matrix (e.g., plasma) using this compound as an internal standard, following FDA and ICH guidelines.[6][7]
1. Materials and Reagents:
-
Lincomycin hydrochloride reference standard
-
This compound internal standard
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid
-
Control biological matrix (e.g., drug-free plasma)
-
Solid-phase extraction (SPE) cartridges
2. Preparation of Stock and Working Solutions:
-
Lincomycin Stock Solution (1 mg/mL): Accurately weigh and dissolve Lincomycin hydrochloride in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of Lincomycin by serially diluting the stock solution with methanol:water (1:1, v/v) to cover the expected LOD and LOQ range.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a constant concentration (e.g., 100 ng/mL) in methanol:water (1:1, v/v).
3. Sample Preparation (Protein Precipitation and SPE):
-
To 100 µL of the biological matrix, add 10 µL of the internal standard working solution and vortex.
-
Add 300 µL of acetonitrile to precipitate proteins and vortex thoroughly.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Condition an SPE cartridge with methanol followed by water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analyte and internal standard with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis:
-
LC System: A suitable HPLC or UPLC system.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for Lincomycin and this compound.
5. Determination of LOD and LOQ:
-
Based on Signal-to-Noise Ratio:
-
Analyze a series of spiked samples with decreasing concentrations of Lincomycin.
-
The LOD is the concentration at which the signal-to-noise ratio is consistently 3:1.
-
The LOQ is the concentration at which the signal-to-noise ratio is consistently 10:1, with acceptable precision and accuracy.[2]
-
-
Based on the Standard Deviation of the Response and the Slope of the Calibration Curve:
-
Prepare and analyze at least six blank samples spiked only with the internal standard.
-
Calculate the standard deviation of the response (σ) of these blank samples.
-
Construct a calibration curve in the low concentration range and determine its slope (S).
-
Calculate LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S).[8]
-
Experimental Workflow
The following diagram illustrates the general workflow for determining the LOD and LOQ of Lincomycin using an internal standard.
Caption: Workflow for LOD and LOQ Determination of Lincomycin.
Signaling Pathway
While Lincomycin's primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, a signaling pathway diagram in the traditional sense is not directly applicable to the analytical determination of LOD and LOQ. The process is a chemical measurement rather than a biological cascade. The workflow diagram above provides a more relevant visualization of the experimental process.
References
- 1. benchchem.com [benchchem.com]
- 2. A Cost-Effective and Sensitive Method for the Determination of Lincomycin in Foods of Animal Origin Using High-Performance Liquid Chromatography | MDPI [mdpi.com]
- 3. Determination of Lincomycin in Milk Using Cu-Based Metal-Organic Framework Adsorbent and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. fda.gov [fda.gov]
- 7. database.ich.org [database.ich.org]
- 8. youtube.com [youtube.com]
A Comparative Analysis of Lincomycin-d3 and ¹³C-Lincomycin as Internal Standards in Quantitative Mass Spectrometry
For researchers, scientists, and professionals in drug development, the selection of an appropriate internal standard is paramount for achieving accurate and reliable quantification of analytes in complex matrices. This guide provides a detailed comparison of two commonly used stable isotope-labeled internal standards for the antibiotic Lincomycin: Lincomycin-d3 and ¹³C-Lincomycin. The comparison is based on published experimental data for this compound and established principles of stable isotope labeling for ¹³C-Lincomycin.
Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry-based bioanalysis. By incorporating heavier isotopes such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C), these standards are chemically identical to the analyte but have a different mass, allowing them to be distinguished by the mass spectrometer. The ideal SIL internal standard co-elutes chromatographically with the analyte and experiences identical ionization efficiency and matrix effects, thereby providing the most accurate correction for variations during sample preparation and analysis.
Performance Data: this compound
An extensive validation of an analytical method for Lincomycin using this compound as an internal standard was conducted by Maddaleno et al. (2019) in various biological matrices. The key performance parameters from this study are summarized below.[1]
| Performance Metric | Result for this compound | Matrix |
| Recovery | 98% - 101% | Feathers, Muscle, Liver |
| Precision (RSD%) | Not explicitly stated, but method deemed precise | Feathers, Muscle, Liver |
| Linearity (r²) | > 0.99 | Feathers, Muscle, Liver |
| Limit of Detection (LOD) | 19 µg/kg | Feathers |
| 22 µg/kg | Muscle | |
| 10 µg/kg | Liver | |
| Limit of Quantification (LOQ) | 62 µg/kg | Feathers |
| 73 µg/kg | Muscle | |
| 34 µg/kg | Liver | |
| Retention Time | Average of 2.255 min (quantifier ion) | Not Applicable |
Theoretical Comparison with ¹³C-Lincomycin
While specific experimental data for the direct comparison of ¹³C-Lincomycin against this compound was not available in the reviewed literature, the principles of stable isotope labeling suggest potential advantages for the ¹³C-labeled standard.
The primary difference between deuterium and ¹³C labeling lies in the "isotope effect." The larger relative mass difference between hydrogen and deuterium can sometimes lead to slight differences in physicochemical properties. This can result in a small chromatographic shift between the analyte and the deuterium-labeled internal standard. If the internal standard does not perfectly co-elute with the analyte, it may not experience the exact same matrix effects, potentially leading to less accurate quantification.
Carbon-13 labeling, on the other hand, results in a smaller relative mass change and is less likely to cause a discernible isotope effect. Consequently, a ¹³C-labeled internal standard is more likely to co-elute perfectly with the analyte, providing a more robust correction for matrix effects and improving the overall accuracy and precision of the assay.
Experimental Protocols
The following is a detailed methodology for the quantification of Lincomycin using a stable isotope-labeled internal standard, adapted from the validated method by Maddaleno et al. (2019).[1] This protocol is suitable for use with either this compound or ¹³C-Lincomycin, with the necessary adjustments in the mass spectrometer settings for the respective mass-to-charge ratios (m/z) of the internal standard.
1. Sample Preparation (Extraction)
-
Weigh 1.0 g of the homogenized sample (e.g., muscle, liver, or feathers) into a 50 mL polypropylene (B1209903) tube.
-
Fortify the sample with the internal standard solution (this compound or ¹³C-Lincomycin).
-
Add 40 mL of HPLC-grade methanol.
-
Shake the tube vigorously.
-
Centrifuge the sample to pellet the solid material.
-
Collect the supernatant for the clean-up step.
2. Clean-up (Solid-Phase Extraction - SPE)
-
Use a Chromabond® Florisil® SPE cartridge.
-
Condition the cartridge according to the manufacturer's instructions.
-
Load the supernatant from the extraction step onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte and internal standard with an appropriate solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
Liquid Chromatograph: Agilent® 1290 Infinity or equivalent.
-
Mass Spectrometer: AB SCIEX® API 5500 or equivalent triple quadrupole mass spectrometer.
-
Analytical Column: SunFire C18 (or equivalent C18 column).
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile (B52724) with 0.1% formic acid). The specific gradient program should be optimized to ensure good separation of Lincomycin from matrix components.
-
Flow Rate: Optimized for the specific column dimensions (e.g., 0.4 mL/min).
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM).
-
For Lincomycin:
-
Quantifier transition: m/z 407.0 → 126.0
-
Qualifier transition: m/z 407.0 → 359.0
-
-
For this compound (adjust for ¹³C-Lincomycin):
-
Monitor the appropriate precursor and product ions for the labeled internal standard. The precursor ion will be higher by the number of deuterium or ¹³C atoms. The product ions may be the same or different depending on the location of the label.
-
-
Visualizing the Workflow
To better understand the logical flow of the analytical process, the following diagrams illustrate the key stages.
References
A Comparative Guide to the Cross-Validation of Bioanalytical Methods for Lincomycin: The Role of Lincomycin-d3 as an Internal Standard
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in biological matrices is paramount. This guide provides a comparative overview of bioanalytical methods for Lincomycin, with a focus on the use of the deuterated internal standard, Lincomycin-d3. The data presented here is compiled from separate studies to offer a comparative perspective on method performance.
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely regarded as the gold standard in quantitative bioanalysis.[1] A SIL-IS is chemically and physically almost identical to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer.[1] This co-elution is critical for mitigating matrix effects, which are caused by co-eluting endogenous components of the sample matrix that can suppress or enhance the ionization of the analyte.[2]
This guide will compare a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing this compound with a high-performance liquid chromatography (HPLC) method using a non-isotopic internal standard, Ornidazole.
Performance Comparison of Bioanalytical Methods for Lincomycin
The following tables summarize the validation parameters from two distinct bioanalytical methods for the quantification of Lincomycin. This data, extracted from separate validated bioanalytical methods, serves as a benchmark for expected assay performance.
Table 1: Method using this compound as Internal Standard by LC-MS/MS in Chicken Tissues
| Validation Parameter | Performance |
| Linearity (r²) | > 0.99 |
| Recovery | 98% - 101% |
| Limit of Detection (LOD) | 10 - 22 µg/kg |
| Limit of Quantification (LOQ) | 34 - 73 µg/kg |
| Matrix | Feathers, Muscle, Liver |
| Data extracted from a study on the implementation and validation of an analytical method for Lincomycin determination in broiler chickens.[3] |
Table 2: Method using Ornidazole as Internal Standard by HPLC in Tablets and Serum
| Validation Parameter | Performance |
| Linearity (r²) | 0.998 |
| Recovery | 101.307% |
| Precision (RSD) | < 2% |
| Limit of Detection (LOD) | 0.05 ppm |
| Limit of Quantification (LOQ) | 0.15 ppm |
| Matrix | Tablets, Serum |
| Data from a study describing a new LC method for the estimation of Lincomycin in tablet formulation and serum.[4] |
Experimental Protocols
Detailed Methodology for Lincomycin Quantification using this compound by LC-MS/MS
This protocol is based on a validated method for the determination of Lincomycin in broiler chicken tissues.[3]
1. Sample Preparation:
-
Extraction: Methanol is used as the extraction solvent.
-
Clean-up: Solid-phase extraction (SPE) is performed using Chromabond® Florisil® cartridges.
2. Liquid Chromatography:
-
System: Agilent® 1290 Infinity Liquid Chromatograph.
-
Column: SunFire C18 analytical column.
-
Run Time: 4 minutes.
3. Mass Spectrometry:
-
System: AB SCIEX® API 5500 mass spectrometer.
-
Internal Standard: this compound (95% purity).
-
Analyte: Lincomycin (98% purity).
4. Data Analysis:
-
The average retention time for Lincomycin is approximately 2.255 minutes.
-
Quantification is based on the ratio of the analyte peak area to the internal standard peak area.
Workflow and Process Visualization
The following diagrams illustrate the general workflows for bioanalytical method validation and the principle of using an internal standard.
Caption: Experimental workflow for bioanalytical method validation using an internal standard.
Caption: Logical relationship showing how an internal standard corrects for analytical variability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Implementation and Validation of an Analytical Method for Lincomycin Determination in Feathers and Edible Tissues of Broiler Chickens by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Open Veterinary Journal [openveterinaryjournal.com]
Performance Showdown: Lincomycin-d3 as a Superior Internal Standard for Bioanalysis
A comprehensive comparison of Lincomycin-d3 against alternative internal standards in various biological matrices reveals its robust performance and reliability for researchers, scientists, and drug development professionals. This guide provides a detailed analysis of its efficacy, supported by experimental data and standardized protocols.
This compound, a deuterium-labeled analog of Lincomycin (B1675468), is frequently employed as an internal standard in pharmacokinetic and analytical research to ensure accurate quantification of the parent drug in complex biological samples.[1] Its structural similarity and mass difference make it an ideal candidate for mass spectrometry-based assays. This guide delves into the performance evaluation of this compound across different biological matrices and compares it with other commonly used internal standards.
Comparative Performance Analysis
The selection of an appropriate internal standard is critical for the accuracy and precision of bioanalytical methods. While various compounds have been utilized for the quantification of Lincomycin, including its analogue Clindamycin, Vancomycin, and Ornidazole, the use of a stable isotope-labeled internal standard like this compound is often preferred to compensate for matrix effects and variations in sample processing.
A study validating an LC-MS/MS method for quantifying nine antimicrobials, including Lincomycin, in human serum utilized this compound as the internal standard.[2] The method demonstrated excellent accuracy, with values ranging from 86.1% to 109.0%, and both intra- and inter-day precision values were below 12.0%.[2] Another LC-MS/MS method for Lincomycin in human blood, also using an internal standard, reported accuracies between 92.82% and 100.40% and precisions ranging from 1.19% to 6.40%.[3]
In the analysis of animal tissues and bovine milk, an LC-ESI/MS/MS method using Clindamycin as the internal standard showed satisfactory intra-day and inter-day accuracy (94.4–107.8%) and precision (1.3–7.8%).[4] For the determination of Lincomycin in plasma, microdialysis fluid, and urine, a HILIC-ESI-MS/MS method was developed using Vancomycin as the internal standard, with validation testing for matrix effects, precision, and accuracy all falling within the acceptance criteria of ±15%.[5] An HPLC method for Lincomycin estimation in tablet dosage forms and serum used Ornidazole as an internal standard and reported a recovery of 101.307%.[6]
While these studies demonstrate the successful use of various internal standards, the inherent physicochemical similarities between a deuterated standard and the analyte generally lead to more effective compensation for matrix-induced signal suppression or enhancement, as well as variability in extraction recovery and chromatographic retention time.
The following tables summarize the performance data of Lincomycin analysis using different internal standards across various biological matrices.
Table 1: Performance of LC-MS/MS Methods for Lincomycin Quantification in Human Biological Matrices
| Biological Matrix | Internal Standard | Linearity Range | Accuracy (%) | Precision (%RSD) | LOQ | Reference |
| Human Serum | This compound | 0.5–50 ng/mL | 86.1–109.0 | < 12.0 | 0.01–0.2 ng/mL | [2] |
| Human Blood | Not Specified | 5–100 ng/mL | 92.82–100.40 | 1.19–6.40 | 1 ng/mL | [3] |
| Human Plasma | Vancomycin | 0.05–20 mg/L | Within ±15% | Within ±15% | 0.05 mg/L | [5] |
| Human Urine | Vancomycin | 1–100 mg/L | Within ±15% | Within ±15% | 1 mg/L | [5] |
Table 2: Performance of LC-MS/MS and HPLC Methods for Lincomycin Quantification in Animal Tissues and Other Matrices
| Biological Matrix | Internal Standard | Linearity Range (µg/kg) | Accuracy (%) | Precision (%RSD) | LOQ (µg/kg) | Reference |
| Animal Tissues & Bovine Milk | Clindamycin | 25 - 3000 | 94.4 - 107.8 | 1.3 - 7.8 | Not Specified | [4] |
| Broiler Tissues | Not Specified | Not Specified | 90-110 (Recovery) | < 15 | 100 | [7] |
| Tablet & Serum | Ornidazole | Not Specified | 101.307 (Recovery) | Not Specified | 150 | [6] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are representative protocols for the quantification of Lincomycin in biological matrices using this compound as an internal standard.
Protocol 1: LC-MS/MS for Lincomycin in Human Serum[2]
1. Sample Preparation:
-
Protein precipitation followed by solid-phase extraction (SPE).
2. Chromatographic Conditions:
-
Column: CORTECS T3 column (100 × 2.1 mm, 2.7 µm).
-
Mobile Phase: Gradient elution.
-
Runtime: 8.0 min.
3. Mass Spectrometry Detection:
-
Instrument: Triple quadrupole tandem mass spectrometer.
-
Ionization Mode: Positive ion scan mode.
-
Detection: Scheduled multiple reaction monitoring (sMRM).
4. Internal Standard:
-
A working solution of this compound was prepared at a concentration of 0.2 µg/mL.
Protocol 2: LC-MS/MS for Lincomycin in Human Blood[3]
1. Sample Preparation:
-
Protein precipitation extraction (PPE) with methanol.
2. Chromatographic and Mass Spectrometry Conditions:
-
Instrumental determination was carried out by LC-MS/MS.
3. Internal Standard:
-
Quantification was based on the internal standard method (specific internal standard not named in the abstract).
Visualizing the Workflow and Comparison
To better illustrate the experimental process and the logical comparison of internal standards, the following diagrams are provided.
Caption: Experimental workflow for Lincomycin bioanalysis using this compound.
Caption: Performance comparison of this compound vs. alternatives.
References
- 1. veeprho.com [veeprho.com]
- 2. Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishment and validation of the LC-MS/MS method for the determination of lincomycin in human blood: Application to an allergy case in forensic science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of lincomycin in animal tissues and bovine milk by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of LC-MS/MS methods to measure tobramycin and lincomycin in plasma, microdialysis fluid and urine: application to a pilot pharmacokinetic research study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijbio.com [ijbio.com]
- 7. Therapeutic effects of lincomycin and level of drug degradation in broiler tissues after treatment - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of Methods for the Quantification of Lincomycin Using Lincomycin-d3 as an Internal Standard: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and reproducible quantification of lincomycin (B1675468) is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of common analytical methods for lincomycin determination, with a focus on methods utilizing Lincomycin-d3 as an internal standard. While public data from a formal inter-laboratory proficiency test for lincomycin is limited, this document compiles and compares performance data from various single-laboratory validation studies to serve as a valuable resource.
Lincomycin, a lincosamide antibiotic, sees extensive use in veterinary medicine for treating Gram-positive bacterial infections.[1] Its quantification is crucial across diverse matrices, including animal-derived food products, animal feed, and biological samples from preclinical and clinical studies.[1] The selection of an appropriate analytical method hinges on factors such as required sensitivity, the complexity of the sample matrix, and available instrumentation.[1] This guide will focus on the two most prevalent analytical techniques for lincomycin quantification: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This compound, a deuterium-labeled analog of lincomycin, is frequently used as an internal standard in these methods to enhance the accuracy of quantification in mass spectrometry and liquid chromatography.[2]
Comparative Performance of Analytical Methods
The following tables summarize the quantitative performance of different analytical methods for lincomycin quantification as reported in various studies. These tables are designed to provide a clear and objective comparison of the capabilities of each technique.
Table 1: Performance Characteristics of HPLC-UV Methods for Lincomycin Analysis
| Parameter | Result | Reference |
| Linearity Range | 5.0 - 100 µg/mL | [3] |
| Correlation Coefficient (R²) | 0.9999 | [3][4] |
| Limit of Detection (LOD) | 1.41 µg/mL | [3] |
| Limit of Quantification (LOQ) | 4.29 µg/mL | [3] |
| Accuracy (Recovery %) | 100.3 ± 1.3% | [3] |
| Precision (RSD %) | < 2% | [5] |
Table 2: Performance Characteristics of LC-MS/MS Methods for Lincomycin Analysis
| Parameter | Result | Matrix | Reference |
| Linearity Range | Not Specified | Feathers, Muscle, Liver | [6] |
| Correlation Coefficient (R²) | > 0.99 | Feathers, Muscle, Liver | [6] |
| Limit of Detection (LOD) | 10 - 22 µg/kg | Feathers, Muscle, Liver | [6] |
| Limit of Quantification (LOQ) | 34 - 73 µg/kg | Feathers, Muscle, Liver | [6] |
| Accuracy (Recovery %) | 98 - 101% | Feathers, Muscle, Liver | [6] |
| Precision (Repeatability) | Not Specified | Feathers, Muscle, Liver | [6] |
Experimental Protocols
This section provides detailed methodologies for the key analytical techniques discussed.
1. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC is a versatile and widely adopted technique for the separation and quantification of lincomycin and its related substances.[3] Validation studies have confirmed its reliability in terms of linearity, accuracy, and precision for analyzing pharmaceutical formulations.[3] A significant advantage of HPLC is its capability to separate lincomycin from its impurities and degradation products.[3]
-
Sample Preparation: A quantity of powdered tablet equivalent to 250mg of lincomycin hydrochloride is transferred to a 100mL volumetric flask and dissolved in distilled water.[4] The solution is then filtered, and further dilutions are made with distilled water to achieve the desired concentration.[4]
-
Chromatographic Conditions:
-
Internal Standard: Ornidazole has been used as an internal standard in some HPLC methods for lincomycin.[7]
2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV and is considered the gold standard for residue analysis.[1] This method does not typically require a derivatization step.[1] this compound is commonly employed as an internal standard to ensure accurate quantification.[2]
-
Sample Preparation:
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for the quantification of lincomycin using HPLC-UV and LC-MS/MS.
Caption: General experimental workflow for lincomycin quantification by HPLC-UV.
Caption: General experimental workflow for lincomycin quantification by LC-MS/MS.
References
- 1. benchchem.com [benchchem.com]
- 2. veeprho.com [veeprho.com]
- 3. benchchem.com [benchchem.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Development and Validation of Liquid Chromatographic Method for Fast Determination of Lincomycin, Polymyxin and Vancomycin in Preservation Solution for Transplants [mdpi.com]
- 6. Implementation and Validation of an Analytical Method for Lincomycin Determination in Feathers and Edible Tissues of Broiler Chickens by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijbio.com [ijbio.com]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Battle: Lincomycin-d3 Versus Structural Analogs as Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. This guide provides an objective comparison of the performance of the stable isotope-labeled internal standard (SIL-IS), Lincomycin-d3, against a common structural analog internal standard (SA-IS), clindamycin (B1669177), for the quantitative analysis of Lincomycin (B1675468).
In the realm of quantitative mass spectrometry, the use of an internal standard (IS) is paramount to ensure accuracy and precision by correcting for variability during sample preparation and analysis. The ideal IS should mimic the physicochemical properties of the analyte to compensate for matrix effects, extraction inconsistencies, and instrument response variations. Stable isotope-labeled standards, such as this compound, are widely considered the "gold standard" as they are chemically identical to the analyte, differing only in isotopic composition. This near-perfect analogy in chemical behavior leads to superior performance compared to structural analogs, which may exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies.
This guide presents a comparative analysis based on data from published LC-MS/MS methods, summarizing key performance metrics in clear, structured tables. Detailed experimental protocols for the cited methods are also provided to allow for a comprehensive understanding of the methodologies.
Performance Data: A Comparative Analysis
The following tables summarize the performance characteristics of two distinct LC-MS/MS methods for the quantification of Lincomycin. Table 1 presents data from a method employing this compound as the internal standard for the analysis of Lincomycin in chicken tissues. Table 2 outlines the performance of a method using the structural analog clindamycin as the internal standard for Lincomycin determination in bovine milk and animal tissues.
Table 1: Performance of LC-MS/MS Method for Lincomycin using this compound Internal Standard in Chicken Tissues [1][2]
| Parameter | Feathers | Muscle | Liver |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |
| Recovery (%) | 98 - 101 | 98 - 101 | 98 - 101 |
| Limit of Detection (LOD) (µg/kg) | 19 | 22 | 10 |
| Limit of Quantification (LOQ) (µg/kg) | 62 | 73 | 34 |
Table 2: Performance of LC-MS/MS Method for Lincomycin using Clindamycin (Structural Analog) Internal Standard in Bovine Milk and Animal Tissues [3]
| Parameter | Bovine Milk & Animal Tissues |
| Linearity Range (µg/kg) | 25 - 3000 |
| Accuracy (%) | 94.4 - 107.8 |
| Precision (RSD, %) | 1.3 - 7.8 |
| Limit of Quantification (LOQ) (µg/kg) | Not explicitly stated, but linearity starts at 25 |
Experimental Protocols
Method 1: Lincomycin Analysis using this compound Internal Standard
This method was developed for the determination of Lincomycin in chicken feathers, muscle, and liver.[1][2]
Sample Preparation:
-
Weigh 1.0 g of homogenized tissue or feathers into a 50 mL polypropylene (B1209903) tube.
-
Fortify the sample with a known amount of this compound internal standard solution.
-
Add 40 mL of methanol (B129727) to the tube.
-
Shake the sample in a mechanical agitator.
-
The subsequent clean-up steps involve solid-phase extraction (SPE) using Chromabond® Florisil® cartridges.[1][2]
Liquid Chromatography:
-
Instrument: Agilent® 1290 Infinity Liquid Chromatograph[1][2]
-
Mobile Phase: A gradient of 0.1% acetic acid in water and 0.1% acetic acid in acetonitrile (B52724).
-
Flow Rate: Not specified.
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Monitored Transitions: The specific MRM transitions for Lincomycin and this compound were monitored for quantification and confirmation.[1][2]
Method 2: Lincomycin Analysis using Clindamycin (Structural Analog) Internal Standard
This method was developed for the determination of Lincomycin in bovine milk and various animal tissues.[3]
Sample Preparation:
-
Homogenize 5 g of tissue or take 5 mL of milk.
-
Add a known amount of clindamycin internal standard solution.
-
Extract the sample twice with 20 mL of acetonitrile.
-
Combine the acetonitrile extracts and dilute with distilled water to a final volume of 10 mL.
-
Partition the extract with hexane (B92381) to remove lipids.[3]
Liquid Chromatography:
-
Column: Reversed-phase C18 (250 mm x 2.1 mm, 5 µm)[3]
-
Mobile Phase: A 3:7 (v/v) mixture of 0.1% formic acid in acetonitrile and an ammonium (B1175870) formate (B1220265) buffer.[3]
-
Flow Rate: 0.2 mL/min[3]
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Monitored Transitions:
Visualizing Key Concepts
To further aid in the understanding of the principles discussed, the following diagrams illustrate a typical workflow for internal standard selection and the fundamental concept of quantification using a stable isotope-labeled internal standard.
Discussion and Conclusion
The presented data, although from separate studies with different matrices and methodologies, aligns with the widely accepted principle that stable isotope-labeled internal standards generally offer superior performance in LC-MS/MS bioanalysis. The method utilizing this compound demonstrated excellent recovery (98-101%) across multiple challenging matrices, indicating that the SIL-IS effectively compensates for variations during the analytical process.[1][2]
The method using the structural analog clindamycin also showed good accuracy and precision.[3] However, it is crucial to note that the physicochemical differences between a structural analog and the analyte can lead to variations in extraction efficiency, chromatographic behavior, and ionization response. Therefore, a more rigorous validation is often required to ensure that the structural analog adequately tracks the analyte's behavior across the expected concentration range and in the presence of complex matrix effects.
References
- 1. Implementation and Validation of an Analytical Method for Lincomycin Determination in Feathers and Edible Tissues of Broiler Chickens by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative analysis of lincomycin in animal tissues and bovine milk by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Assay Robustness: A Comparative Guide to Lincomycin-d3 as an Internal Standard
For researchers, scientists, and drug development professionals, ensuring the robustness of an analytical assay is paramount for reliable and reproducible results. The choice of an appropriate internal standard is a critical factor in achieving this. This guide provides a comprehensive comparison of Lincomycin-d3, a deuterium-labeled internal standard, with other alternatives, supported by experimental data and detailed protocols.
This compound is a stable isotope-labeled (SIL) analog of Lincomycin (B1675468), frequently employed as an internal standard in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[1][2] Its primary function is to mimic the analyte of interest throughout the analytical process, compensating for variations in sample preparation, injection volume, and matrix effects.[3]
Comparative Analysis of Internal Standards
The ideal internal standard co-elutes with the analyte and exhibits similar ionization efficiency, thereby effectively correcting for variations.[3] While this compound is a widely used and effective internal standard, it is important to understand its performance in comparison to other types of internal standards, such as 13C-labeled standards and structural analogs.
Table 1: Comparison of Key Performance Parameters for Different Types of Internal Standards
| Performance Parameter | This compound (Deuterium-Labeled) | 13C-Labeled Lincomycin (Hypothetical) | Structural Analog (e.g., Ornidazole) |
| Chromatographic Co-elution | May exhibit slight retention time shifts due to isotopic effects.[4][5] | Nearly identical retention time to the native analyte.[3][6] | Retention time may differ significantly from the analyte.[7][8] |
| Correction for Matrix Effects | Generally good, but can be compromised if chromatographic separation occurs.[9] | Excellent correction due to identical chemical properties and co-elution.[3] | Variable and often incomplete correction for matrix effects. |
| Isotopic Stability | Potential for deuterium-hydrogen exchange, which can compromise accuracy.[4] | Highly stable, with no risk of isotope exchange.[3] | Not applicable. |
| Accuracy & Precision | Generally good, but can be lower than 13C-labeled standards if isotopic exchange or chromatographic separation occurs.[10] | High accuracy and precision due to superior correction capabilities.[10] | Lower accuracy and precision compared to isotopically labeled standards.[10] |
| Availability & Cost | More commonly available and generally less expensive than 13C-labeled counterparts. | Generally more expensive to synthesize and may be less readily available.[6] | Widely available and typically the least expensive option. |
Experimental Data for this compound Performance
Several studies have validated LC-MS/MS methods using this compound as an internal standard for the quantification of Lincomycin in various biological matrices. The data from these studies demonstrate the robustness and reliability of this compound.
Table 2: Summary of Performance Data from Validated LC-MS/MS Methods Using this compound
| Parameter | Feathers, Muscle, Liver[11] | Human Serum[12] | Broiler Chicken Plasma[13] |
| Linearity (r²) | > 0.99 | > 0.99 | 0.9983 |
| Intra-assay Precision (%CV) | Not explicitly stated | < 11.5% | Not explicitly stated |
| Inter-assay Precision (%CV) | Not explicitly stated | < 10.3% | Not explicitly stated |
| Accuracy (% Recovery) | 98% - 101% | 86.1% - 109.0% | Not explicitly stated |
| Limit of Detection (LOD) | 10 - 22 µg/kg | Not explicitly stated | 13.98 µg/mL |
| Limit of Quantification (LOQ) | 34 - 73 µg/kg | 0.01 - 0.2 ng/mL | 4.86 µg/mL |
These results indicate that methods using this compound as an internal standard can achieve high levels of linearity, precision, and accuracy, making it a suitable choice for robust assay development.
Experimental Protocols
Protocol for Assessing Assay Robustness Using this compound
This protocol outlines a general procedure for assessing the robustness of an LC-MS/MS assay for Lincomycin using this compound as an internal standard. The goal of a robustness study is to evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[12][14]
1. Preparation of Stock Solutions, Calibration Standards, and Quality Control (QC) Samples:
-
Prepare a stock solution of Lincomycin and this compound in a suitable solvent (e.g., methanol).
-
Prepare calibration standards by spiking the appropriate biological matrix with known concentrations of Lincomycin.
-
Prepare QC samples at low, medium, and high concentrations within the calibration range.
-
Add a constant concentration of this compound to all calibration standards, QC samples, and study samples.[12]
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma/serum sample, add 300 µL of the internal standard working solution (this compound in acetonitrile).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., SunFire C18)[11]
-
Mobile Phase: Gradient elution with a mixture of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) transitions:
-
Lincomycin: e.g., 407.0 -> 126.0 (quantifier), 407.0 -> 359.0 (qualifier)[11]
-
This compound: e.g., 410.0 -> 126.0
-
-
4. Robustness Evaluation:
-
Introduce small, deliberate variations to the standard analytical parameters. Analyze replicate QC samples under each varied condition.
-
Parameters to Vary:
-
Calculate the mean, standard deviation, and coefficient of variation (%CV) for the QC samples under each condition. The results should remain within the acceptance criteria for accuracy (e.g., ±15%) and precision (e.g., ≤15% CV).
Visualizations
Caption: Workflow for a typical bioanalytical assay using this compound.
Caption: Logical workflow for conducting a robustness study.
References
- 1. benchchem.com [benchchem.com]
- 2. veeprho.com [veeprho.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ijbio.com [ijbio.com]
- 9. dshs-koeln.de [dshs-koeln.de]
- 10. scispace.com [scispace.com]
- 11. Implementation and Validation of an Analytical Method for Lincomycin Determination in Feathers and Edible Tissues of Broiler Chickens by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Validation of the method for determining lincomycin levels and calculating lincomycin levels in broiler chicken plasma using high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of Lincomycin and Lincomycin-d3 Recovery in Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the recovery characteristics of Lincomycin and its deuterated analog, Lincomycin-d3, in the context of bioanalytical method development and sample analysis. The use of a stable isotope-labeled internal standard, such as this compound, is a critical component in modern analytical workflows, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accuracy and precision by correcting for analyte losses during sample processing.
This compound is a deuterated form of Lincomycin, designed to have identical chemical and physical properties to the parent drug.[1] This similarity is crucial as it ensures that both compounds behave almost identically during extraction, purification, and analysis, which is the foundational principle of using an isotopic internal standard.[1]
Comparative Recovery Data
The following table summarizes typical recovery data for Lincomycin from a biological matrix (e.g., milk, plasma) using a Solid-Phase Extraction (SPE) method, with this compound serving as the internal standard. The recovery of the internal standard is expected to be consistent and comparable to that of the analyte.
| Analyte | Spiked Concentration (ng/mL) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |
| Lincomycin | 10 | 92.3 | 1.96 |
| 50 | 95.8 | 1.25 | |
| 100 | 97.2 | 0.88 | |
| This compound | 50 (Internal Standard) | 94.5 | 1.50 |
This data is representative of typical performance and is compiled from methodologies described in the literature.[2]
The high and consistent recovery of both Lincomycin and this compound demonstrates the efficiency of the extraction method. The key advantage of using this compound is that any variability or loss of Lincomycin during the sample preparation process will be mirrored by a proportional loss of this compound. The ratio of the analyte to the internal standard remains constant, leading to a more accurate and precise quantification of the analyte.
Experimental Protocols
A common and effective method for the extraction and analysis of Lincomycin from biological matrices involves Solid-Phase Extraction (SPE) followed by LC-MS/MS analysis.
Solid-Phase Extraction (SPE) Protocol
-
Sample Pre-treatment: A 1 mL aliquot of the biological sample (e.g., plasma, milk) is taken. To this, 50 µL of a 1 µg/mL this compound internal standard solution is added and vortexed. The sample is then diluted with 4 mL of a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.0).
-
SPE Cartridge Conditioning: An Oasis HLB SPE cartridge is conditioned by sequentially passing 3 mL of methanol (B129727) and 3 mL of purified water through it.
-
Sample Loading: The pre-treated sample is loaded onto the conditioned SPE cartridge.
-
Washing: The cartridge is washed with 3 mL of 5% methanol in water to remove interfering substances.
-
Elution: The analytes (Lincomycin and this compound) are eluted from the cartridge with 3 mL of methanol.
-
Dry Down and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen at 40°C. The residue is reconstituted in 200 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Electrospray ionization in positive ion mode (ESI+).
-
MRM Transitions:
-
Lincomycin: Precursor ion > Product ion (specific m/z values)
-
This compound: Precursor ion > Product ion (specific m/z values)
-
Experimental Workflow Diagram
Caption: Experimental workflow for the extraction and analysis of Lincomycin using this compound as an internal standard.
Signaling Pathway
Recovery studies of Lincomycin and this compound are focused on the analytical chemistry aspects of quantification and do not directly involve biological signaling pathways. The primary goal is to ensure the accurate measurement of the drug's concentration in a given matrix. The mechanism of action of Lincomycin, which involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, is a separate area of study from these analytical recovery comparisons.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
